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  • Product: 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
  • CAS: 1231244-43-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole ring system is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities, which span anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[1][3][4] The isoxazole core can enhance a compound's physicochemical properties, making it a popular design element for novel therapeutics.[1][3] The subject of this guide, 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, incorporates this valuable scaffold. Its properties are of interest to researchers developing novel therapeutics, as understanding its physicochemical profile is a critical early step in assessing its potential as a drug candidate. The physicochemical characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[5][6][7][8]

This guide provides a comprehensive overview of the key physicochemical properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies.

Chemical Identity and Predicted Physicochemical Properties

  • IUPAC Name: 2-(3-(3-bromophenyl)isoxazol-5-yl)ethanol

  • Molecular Formula: C₁₁H₁₀BrNO₂

  • Molecular Weight: 268.11 g/mol [9]

PropertyPredicted Value/InformationSignificance in Drug Development
Molecular Weight 268.11 g/mol Influences diffusion and transport across biological membranes. Complies with Lipinski's Rule of Five (<500 Da).
logP (Octanol/Water Partition Coefficient) ~2.0 - 3.0 (Estimated)Measures lipophilicity, affecting solubility, membrane permeability, and protein binding.[5][10] A value in this range suggests good membrane permeability.
Aqueous Solubility Low to moderate (Predicted)Essential for absorption and formulation.[5] Low solubility can be a major hurdle in drug development.
pKa (Acid Dissociation Constant) ~13-14 (for the alcohol -OH, weakly acidic); ~1-2 (for the isoxazole nitrogen, weakly basic) (Estimated)Determines the ionization state at a given pH, which profoundly impacts solubility, permeability, and receptor binding.[11][12]
Hydrogen Bond Donors 1 (the hydroxyl group)Influences solubility in water and interaction with biological targets. Complies with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors 3 (the isoxazole nitrogen and oxygen, the hydroxyl oxygen)Affects aqueous solubility and binding affinity. Complies with Lipinski's Rule of Five (≤10).

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its target site is governed by its physicochemical properties.[7][8]

  • Solubility: A drug must dissolve in aqueous biological fluids to be absorbed.[8] Poor aqueous solubility is a leading cause of failure for promising drug candidates.

  • Lipophilicity (logP/logD): This property dictates a molecule's ability to partition between lipid (fat-like) and aqueous environments. A delicate balance is required: the drug must be lipophilic enough to cross cell membranes but hydrophilic enough to dissolve in the bloodstream.[5][13]

  • pKa: The ionization state of a molecule affects its solubility, lipophilicity, and ability to interact with its biological target.[12] Most drugs are weak acids or bases, and their charge at physiological pH (around 7.4) is a key determinant of their behavior.[6]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, self-validating protocols for determining the key physicochemical properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[14]

Causality Behind Experimental Choices: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of thermodynamic solubility. The extended agitation period (24-72 hours) is crucial for slowly dissolving compounds to reach this equilibrium. Centrifugation and filtration are critical steps to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

Step-by-Step Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of solid 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial using a mechanical shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accuracy, filter the aliquot through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the compound.

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[14]

  • Data Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.

Workflow Diagram: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess solid to buffer B Seal vial A->B C Agitate at constant T (24-72 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify by HPLC E->F G Report Solubility (mg/mL) F->G

Caption: Workflow for the shake-flask solubility assay.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium. LogP is its logarithmic form. The shake-flask method is also the standard for logP determination.[15]

Causality Behind Experimental Choices: Pre-saturation of the octanol and water phases is essential to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Measuring the concentration in both phases provides a self-validating system; a significant discrepancy in the calculated logP from each phase can indicate experimental issues like compound instability or aggregation at the interface.

Step-by-Step Protocol: Shake-Flask logP Determination

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4).

  • Compound Addition: Add a known amount of the compound to a vial containing a known volume of both the saturated water/buffer and saturated n-octanol. The initial concentration should be below the compound's aqueous solubility limit to avoid precipitation.

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.[13]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Sample Collection: Carefully collect an aliquot from each phase.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous

  • Reporting: The final value is reported as logP.

Workflow Diagram: logP Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Prepare pre-saturated octanol and buffer B Add compound to biphasic system A->B C Shake to allow partitioning B->C D Centrifuge to separate phases C->D E Sample aqueous phase D->E F Sample octanol phase D->F G Quantify concentration in both phases (HPLC) E->G F->G H Calculate P = [C]oct / [C]aq G->H I Report logP H->I

Caption: Workflow for shake-flask logP determination.

Determination of Acidity Constant (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.

Causality Behind Experimental Choices: This method directly measures the pH change as the compound's ionization state is altered by the titrant. The inflection point of the resulting sigmoid curve corresponds to the equivalence point, where the moles of titrant equal the moles of the analyte. The pKa is found at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal, providing a direct and reliable measurement.[16][17] Performing multiple titrations ensures the reproducibility and accuracy of the result.[16]

Step-by-Step Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

  • Initial pH Adjustment: Adjust the initial pH of the solution to be at least 2 pH units below the expected pKa (for an acid) or above (for a base) using a strong acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant (e.g., 0.1 M NaOH for an acidic pKa) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal.

  • pKa Determination: The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[16] This can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Workflow Diagram: pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve compound in solvent B Immerse calibrated pH electrode A->B C Adjust starting pH B->C D Add titrant in small increments C->D E Record pH after each addition D->E F Plot pH vs. Titrant Volume E->F G Identify half-equivalence point F->G H pKa = pH at half-equivalence G->H

Caption: Workflow for potentiometric pKa determination.

Synthetic Considerations

The synthesis of 3-substituted-5-hydroxymethyl isoxazoles like the target compound typically involves a [3+2] cycloaddition reaction.[18] A plausible route would be the reaction of a 3-bromobenzaldoxime with propargyl alcohol. The aldoxime is converted in situ to the corresponding nitrile oxide, which then undergoes cycloaddition with the alkyne.[18]

Conclusion

A thorough understanding and experimental determination of physicochemical properties are foundational to modern drug discovery and development. For 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, properties such as solubility, lipophilicity, and pKa are critical predictors of its potential pharmacokinetic and pharmacodynamic behavior. The protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and other novel chemical entities, enabling data-driven decisions in the optimization of lead compounds and the selection of viable drug candidates.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • 3-(2-BROMO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. NextSDS. Available at: [Link]

  • 2-Isoxazoline, 3-phenyl-. PubChem, National Institutes of Health. Available at: [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Wu, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Omega, ACS Publications. Available at: [Link]

  • Isoxazole. PubChem, National Institutes of Health. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. Available at: [Link]

  • What are the physicochemical properties affecting drug distribution?. (2025). Patsnap Synapse. Available at: [Link]

  • Standard Operating Procedure for solubility testing. (2021). European Union. Available at: [Link]

  • Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. (2025). JoVE. Available at: [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Available at: [Link]

  • Method for determining solubility of a chemical compound. Google Patents.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI. Available at: [Link]

  • Practical methods for the measurement of log P for surfactants. ResearchGate. Available at: [Link]

  • What are the physicochemical properties of drug?. (2023). LookChem. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Available at: [Link]

  • Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. (2020). The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2021). MDPI. Available at: [Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Profiling of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

A Mechanistic and Empirical Framework for Preclinical De-risking Executive Summary As a Senior Application Scientist in early-stage drug discovery, encountering a pharmacophore like 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-e...

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Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic and Empirical Framework for Preclinical De-risking

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, encountering a pharmacophore like 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol requires a strategic, mechanism-first approach to toxicological de-risking. This compound features a halogenated arene (3-bromophenyl) coupled to an isoxazole core, terminated by a primary alcohol appendage. While isoxazole derivatives are frequently explored for their kinase inhibitory and antiprotozoal properties ([1]), the presence of a bromophenyl moiety introduces specific metabolic liabilities, notably the risk of cytochrome P450 (CYP450)-mediated bioactivation ([2]). This technical guide outlines a self-validating, tiered in vitro screening cascade designed to empirically evaluate the cytotoxicity, hepatotoxicity, and genotoxicity of this specific chemical entity.

Mechanistic Toxicology Rationale (E-E-A-T)

To design an effective toxicity screen, we must first understand the causality behind the molecule's potential failure modes. Toxicity is rarely random; it is a direct consequence of chemical structure interacting with biological systems ([3]).

  • The Bromophenyl Liability (Hepatotoxicity): Halogenated benzenes are notorious for undergoing CYP450-mediated epoxidation in the liver. The resulting arene oxides (epoxides) or secondary quinone metabolites are highly electrophilic and can covalently bind to hepatocellular proteins, a primary driver of drug-induced liver injury (DILI) ([2]).

  • The Isoxazole Core (Idiosyncratic Toxicity): The isoxazole ring is generally more metabolically stable than its isoxazoline counterparts. However, compounds containing 3-bromophenyl-isoxazole motifs have been shown to act as potent kinase inhibitors (e.g., Aurora A kinase), which can lead to unintended cell cycle arrest and apoptosis in non-target tissues ([4]).

  • The Ethanol Appendage (Phase II Metabolism): The primary alcohol (-CH2CH2OH) provides a readily available site for Phase II metabolism, specifically glucuronidation and sulfation. While this typically facilitates renal clearance, inhibiting these pathways can shunt the molecule back toward toxic Phase I bioactivation ([2]).

Bioactivation A 2-[3-(3-Bromo-phenyl)- isoxazol-5-yl]-ethanol B CYP450 Oxidation (Phase I Metabolism) A->B C Reactive Arene Oxide (Epoxide Intermediate) B->C D GSH Conjugation (Detoxification Pathway) C->D E Covalent Protein Binding (Hepatotoxicity) C->E

Fig 1. Predicted CYP450-mediated bioactivation pathway of the bromophenyl moiety.

Core In Vitro Toxicity Assays: The Self-Validating System

A self-validating protocol does not merely measure cell death; it measures the mechanism of cell death and includes internal controls to verify assay integrity. We deploy a tiered workflow to isolate specific toxicological endpoints.

Workflow S1 Compound Synthesis & QC (>98% Purity) S2 Tier 1: Basal Cytotoxicity (3D HepG2 Spheroids) S1->S2 S3 Tier 2: Genotox & Cardiotox (Ames, hERG Patch Clamp) S2->S3 S4 Tier 3: Mechanistic Profiling (GSH Trapping LC-MS/MS) S3->S4 S5 Lead Optimization / Go-No-Go Decision S4->S5

Fig 2. Tiered in vitro toxicity screening workflow for preclinical candidates.

Protocol 1: 3D HepG2 Spheroid Cytotoxicity Assay

Causality: Standard 2D cell cultures rapidly lose CYP450 expression, making them "blind" to metabolism-dependent toxicity. 3D spheroids maintain hepatic microarchitecture and sustained metabolic competence, providing a highly predictive model for bromophenyl-induced hepatotoxicity ([3]).

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 4 days to allow tight spheroid formation.

  • Compound Dosing: Prepare a 10-point dose-response curve of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).

  • Incubation: Treat spheroids for 72 hours. Self-Validation Control: Include Chlorpromazine as a positive control for hepatotoxicity and 0.5% DMSO as a vehicle control.

  • Viability Quantification: Add CellTiter-Glo® 3D Reagent to lyse spheroids and quantify ATP via luminescence. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Reactive Metabolite Trapping (GSH Trapping via LC-MS/MS)

Causality: To confirm if the bromophenyl group is forming toxic epoxides, we incubate the compound with human liver microsomes (HLMs) in the presence of glutathione (GSH). GSH acts as a surrogate nucleophile, trapping the electrophilic arene oxide before it can bind to cellular proteins ([2]).

Step-by-Step Methodology:

  • Reaction Mixture: Combine 10 µM of the test compound, 1 mg/mL pooled HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH conjugates) to identify bioactivated adducts.

Protocol 3: Automated hERG Patch Clamp (Cardiotoxicity)

Causality: Aromatic rings and lipophilic appendages often interact with the hydrophobic pocket of the hERG potassium channel, leading to QT prolongation. Patch-clamp electrophysiology remains the gold standard for quantifying this risk.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Use an automated planar patch-clamp system. Establish whole-cell configuration and apply a voltage step protocol (depolarization to +20 mV, followed by a repolarization step to -50 mV to elicit tail currents).

  • Perfusion: Perfuse the test compound at 1, 10, and 30 µM. Self-Validation Control: Use E-4031 (a known hERG inhibitor) to ensure assay sensitivity.

  • Data Analysis: Measure the percentage inhibition of the hERG tail current relative to the baseline.

Quantitative Data Presentation

The following table outlines the anticipated toxicity thresholds and acceptance criteria for advancing 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol through early development.

Assay EndpointTarget / Cell LineAcceptance ThresholdMechanistic Rationale
Basal Cytotoxicity 3D HepG2 SpheroidsIC₅₀ > 50 µMEnsures the compound does not cause acute, non-specific cell death at therapeutic concentrations.
Reactive Metabolites HLMs + GSH Trapping< 50 pmol equivalent/mgLimits the risk of covalent protein binding driven by bromophenyl epoxidation.
Cardiotoxicity hERG-expressing CHOIC₅₀ > 30 µMMitigates the risk of drug-induced Long QT Syndrome and fatal arrhythmias.
Genotoxicity S. typhimurium (Ames)Negative (with/without S9)Confirms the isoxazole core and its metabolites do not induce direct DNA mutations.
Conclusion

Evaluating 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol requires a rigorous understanding of its structural liabilities. By employing 3D hepatic models and reactive metabolite trapping, researchers can effectively anticipate and mitigate the hepatotoxic risks associated with the bromophenyl moiety, ensuring only the safest candidates progress to in vivo studies.

References
  • Liver Protein Targets of Hepatotoxic 4-Bromophenol Metabolites Source: National Institutes of Health (PMC) URL:[Link]

  • Chemical Mechanisms of Cytotoxicity Source: University of Kansas (Medicinal Chemistry) URL:[Link]

  • Synthesis and in Vitro Antiprotozoal Activities of Dicationic 3,5-Diphenylisoxazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation Source: Life (Basel) / PubMed Central URL:[Link]

Sources

Foundational

Discovery and Isolation of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol Analogs: A Technical Guide for Lead Generation

Introduction to the Isoxazole Scaffold Isoxazoles are privileged pharmacophores in medicinal chemistry, frequently utilized as metabolically stable bioisosteres for ester and amide bonds, as well as rigid linkers to opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Isoxazole Scaffold

Isoxazoles are privileged pharmacophores in medicinal chemistry, frequently utilized as metabolically stable bioisosteres for ester and amide bonds, as well as rigid linkers to optimally orient peripheral pharmacophores. The specific compound 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (CAS: 1231244-43-1) serves as a highly versatile, bifunctional building block[1]. The 3-bromophenyl moiety provides an ideal synthetic handle for transition-metal-catalyzed cross-couplings, while the primary alcohol at the 5-position enables straightforward esterification, etherification, or oxidation.

Mechanistic Rationale of the 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole core relies on the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[2]. According to 3, the regioselectivity of this transformation is governed by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide[3]. This electronic bias overwhelmingly favors the formation of the 3,5-disubstituted isomer over the sterically and electronically disfavored 3,4-isomer[3].

Synthesis A 3-Bromobenzaldehyde Oxime B Hydroximoyl Chloride A->B NCS, DMF rt, 2h C Nitrile Oxide (In Situ) B->C Et3N (slow addition) E 2-[3-(3-Bromo-phenyl)- isoxazol-5-yl]-ethanol C->E + Alkyne F Furoxan Dimer (Byproduct) C->F Excess Nitrile Oxide D 3-Butyn-1-ol D->E 1,3-Dipolar Cycloaddition

Fig 1: 1,3-dipolar cycloaddition workflow for 3,5-disubstituted isoxazole synthesis.

Experimental Workflow: Synthesis & Isolation

This protocol describes the in situ generation of the nitrile oxide from 3-bromobenzaldehyde oxime and its subsequent trapping with 3-butyn-1-ol[4].

Step 1: Hydroximoyl Chloride Generation
  • Procedure: Dissolve 3-bromobenzaldehyde oxime (10.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Add N-Chlorosuccinimide (NCS) (11.0 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature. Stir for 2 hours.

  • Causality & Validation: NCS is selected over chlorine gas as it is a mild, solid reagent that prevents over-chlorination of the aromatic ring. The portion-wise addition controls the exothermic nature of the halogenation. Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the oxime spot will cleanly convert to a slightly less polar spot (hydroximoyl chloride).

Step 2: Dipolarophile Addition
  • Procedure: To the reaction mixture, add 3-butyn-1-ol (15.0 mmol, 1.5 eq) in a single portion.

  • Causality & Validation: Adding the alkyne before the base ensures that the dipolarophile is present in excess precisely when the highly reactive nitrile oxide is generated, maximizing the cycloaddition rate over side reactions.

Step 3: Nitrile Oxide Generation and Cycloaddition
  • Procedure: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Triethylamine (Et3N) (12.0 mmol, 1.2 eq) in 5 mL of DMF and add it dropwise to the mixture over 1 hour using a syringe pump. Allow the reaction to warm to room temperature and stir overnight.

  • Causality & Validation: Et3N induces the dehydrohalogenation of the hydroximoyl chloride to form the nitrile oxide in situ[5]. The strict dropwise addition is critical: it maintains a low steady-state concentration of the nitrile oxide, thereby suppressing its dimerization into the inactive furoxan (1,2,5-oxadiazole N-oxide) byproduct[5].

Step 4: Isolation and Purification
  • Procedure: Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) and brine (20 mL). Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes).

  • Causality & Validation: The repeated washes with 5% aqueous LiCl are specifically engineered to partition the highly polar DMF out of the organic layer, preventing co-elution during chromatography. The product elutes as a pale yellow oil that crystallizes upon standing.

Quantitative Data & Analytical Characterization

To validate the success of this 6[6], analytical data for the core and representative analogs are summarized below.

CompoundR1 (3-Position)R2 (5-Position)Yield (%)Purity (HPLC)Retention Time (min)Mass (m/z) [M+H]+
Core (1) 3-BromophenylEthanol82>98%4.2268.0
Analog A 3-(4-Fluorophenyl)phenylEthanol76>95%5.1284.1
Analog B 3-BromophenylAcetic Acid88>97%3.8282.0
Analog C 3-(3-Pyridyl)phenylEthanol65>95%3.5267.1

SAR Expansion & Analog Generation

The bifunctional nature of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol allows for rapid library generation.

  • Suzuki-Miyaura Coupling: The 3-bromophenyl group undergoes facile cross-coupling with arylboronic acids using Pd(dppf)Cl2 to generate biaryl systems, expanding the hydrophobic footprint of the molecule.

  • Oxidation: The primary alcohol can be oxidized using Jones reagent or TEMPO/BAIB to yield the corresponding isoxazole-5-acetic acid, a common motif in aldose reductase inhibitors.

  • Etherification: Mitsunobu conditions (PPh3, DIAD) allow for the coupling of the primary alcohol with various phenols, generating rigid ether-linked analogs.

SAR Core 2-[3-(3-Bromo-phenyl)- isoxazol-5-yl]-ethanol Sub1 Suzuki-Miyaura Coupling Core->Sub1 Pd(dppf)Cl2, Ar-B(OH)2 Sub2 Buchwald-Hartwig Amination Core->Sub2 Pd2(dba)3, Amine Sub3 Alcohol Oxidation (to Carboxylic Acid) Core->Sub3 Jones Reagent or TEMPO Sub4 Etherification (Mitsunobu) Core->Sub4 PPh3, DIAD, R-OH Prod1 Biaryl Isoxazole Analogs Sub1->Prod1 Prod2 Aniline Isoxazole Analogs Sub2->Prod2 Prod3 Isoxazole-5-acetic Acid Analogs Sub3->Prod3 Prod4 Alkyl/Aryl Ether Analogs Sub4->Prod4

Fig 2: SAR expansion pathways leveraging the bifunctional isoxazole core.

Conclusion

The synthesis of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol via a 1,3-dipolar cycloaddition provides a robust, scalable pathway to a highly versatile pharmacophore. By strictly controlling the in situ generation of the nitrile oxide, researchers can suppress dimerization and achieve high regioselectivity, yielding a foundational building block primed for multidirectional SAR exploration.

References

  • Source: ChemBuyersGuide.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL
  • Source: Organic Letters (ACS Publications)
  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines Source: ChemRxiv URL

Sources

Exploratory

Reactivity of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol in organometallic chemistry

An In-Depth Technical Guide to the Organometallic Reactivity of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol Abstract This technical guide provides a comprehensive analysis of the organometallic reactivity of 2-[3-(3-Bro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Organometallic Reactivity of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Abstract

This technical guide provides a comprehensive analysis of the organometallic reactivity of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's synthetic pathway and explores its reactivity profile, focusing on palladium-catalyzed cross-coupling reactions at the aryl bromide position. We present detailed mechanistic insights and field-proven experimental protocols for Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. Furthermore, the guide addresses the reactivity of the hydroxyethyl side chain and the stability of the isoxazole core under various reaction conditions, providing a holistic view for strategic synthetic planning. This work is intended to serve as an essential resource for scientists engaged in the design and synthesis of novel isoxazole-based compounds.

Introduction: The Strategic Importance of the Isoxazole Scaffold

Isoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Their prevalence is attributed to the isoxazole ring's ability to act as a bioisostere for other functional groups, enhance metabolic stability, and participate in crucial hydrogen bonding and π-π stacking interactions with biological targets.[3] The molecule 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol is a particularly valuable synthetic intermediate due to its trifunctional nature:

  • Aryl Bromide: A prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents.

  • Hydroxyethyl Group: A versatile functional group that can undergo oxidation, esterification, or serve as a nucleophile for further elaboration.

  • Isoxazole Core: A stable aromatic heterocycle that provides a rigid scaffold, yet its N-O bond can be strategically cleaved under specific reductive conditions, adding another layer of synthetic utility.[4]

This guide focuses on harnessing the reactivity of the aryl bromide moiety through organometallic catalysis, a foundational strategy for building molecular complexity in drug discovery programs.[5]

Synthesis of the Core Scaffold

The most efficient and modular route to the title compound is via a [3+2] cycloaddition reaction.[6][7] This process involves the in situ generation of a nitrile oxide from an aldehyde-derived oxime, which then reacts with an appropriately chosen alkyne.

Synthetic Rationale and Workflow

The causality behind this synthetic approach lies in its convergence and the commercial availability of the starting materials. The key steps are the formation of 3-bromobenzaldoxime, its subsequent conversion to the corresponding hydroximoyl chloride, and the final cycloaddition with but-3-yn-1-ol.

G cluster_0 Part 1: Nitrile Oxide Precursor Synthesis cluster_1 Part 2: [3+2] Cycloaddition A 3-Bromobenzaldehyde C 3-Bromobenzaldoxime A->C Pyridine, EtOH B Hydroxylamine HCl B->C D 3-Bromobenzaldoxime F 3-Bromobenzonitrile Oxide (in situ) D->F DMF E N-Chlorosuccinimide (NCS) E->F H 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol F->H Triethylamine, THF G But-3-yn-1-ol G->H

Caption: Synthetic workflow for 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol.

Experimental Protocol: Synthesis of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Disclaimer: This protocol is a representative method and should be adapted and optimized based on laboratory conditions. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Bromobenzaldoxime

  • To a solution of 3-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (4.13 g, 59.4 mmol) and pyridine (9.5 mL, 118.8 mmol).

  • Stir the mixture at room temperature for 4 hours, monitoring by TLC until the aldehyde is consumed.

  • Remove the solvent under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-bromobenzaldoxime, which is used without further purification.

Step 2: [3+2] Cycloaddition

  • Dissolve the crude 3-bromobenzaldoxime (from Step 1) in N,N-dimethylformamide (DMF, 80 mL) and cool the solution to 0 °C.

  • Add N-chlorosuccinimide (NCS) (7.98 g, 59.4 mmol) portion-wise, maintaining the temperature below 5 °C.[8] Stir for 1 hour at 0 °C to form the intermediate hydroximoyl chloride.

  • In a separate flask, dissolve but-3-yn-1-ol (4.16 g, 59.4 mmol) in tetrahydrofuran (THF, 50 mL).

  • Add the THF solution of the alkyne to the hydroximoyl chloride solution, followed by the slow, dropwise addition of triethylamine (15.2 mL, 108 mmol) over 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol as a solid.

Organometallic Reactivity at the Aryl Bromide Moiety

The C-Br bond on the phenyl ring is the primary site for organometallic transformations. Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for creating new C-C and C-N bonds at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with a boronic acid or boronate ester.[9][10]

Mechanistic Insight: The choice of catalyst, ligand, and base is critical. For an aryl bromide, a catalyst system with good oxidative addition capability is required. Phosphine ligands like PPh₃ or dppf stabilize the palladium center and facilitate the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.[9]

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A ArPdBr Ar-Pd(II)L₂-Br A->ArPdBr B Transmetalation ArPdR Ar-Pd(II)L₂-R B->ArPdR C Reductive Elimination C->Pd0 Product Ar-R C->Product ArPdBr->B ArPdR->C ArBr Ar-Br ArBr->A Boronic R-B(OH)₂ Boronic->B Base Base Base->B G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAlk Ar-Pd(II)L₂-C≡CR ArPdBr->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlk->Product CuX Cu(I)X CuAlk Cu(I)-C≡CR CuX->CuAlk Alkyne + Base CuAlk->ArPdBr CuAlk->CuX to Pd Cycle ArBr Ar-Br ArBr->ArPdBr Alkyne R-C≡CH Alkyne->CuX Base Base Base->CuX

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Abstract This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol. The isoxazole moiety is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its derivatization is of significant interest to researchers in drug discovery.[1][2] This application note details a robust and optimized protocol, explains the rationale behind the selection of catalysts, ligands, bases, and solvents, and includes a detailed troubleshooting guide to address common experimental challenges. The provided methodologies are designed to be reproducible and scalable for professionals in pharmaceutical and chemical research.

Introduction: The Strategic Importance of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[3][4] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, advanced materials, and agrochemicals.[5][6]

The target substrate, 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, contains a key heteroaromatic system. Isoxazole derivatives are frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties.[1][7] The ability to selectively form a new biaryl bond at the C3 position of the phenyl ring opens a direct path to novel chemical entities for structure-activity relationship (SAR) studies in drug development programs. This guide provides the scientific foundation and a practical, step-by-step protocol for achieving this transformation efficiently.

The Catalytic Heart of the Reaction: Mechanism & Key Components

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8] Understanding this mechanism is critical for rational troubleshooting and optimization.

The generally accepted catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive halides like chlorides.[3][4]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer and displacing the halide from the palladium complex.[9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Adduct) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) ArPdBr->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product_out Ar-Ar' (Product) ArPdAr_prime->Product_out

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Rationale and Component Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its five core components.

ComponentSelection for this ProtocolRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A stable, air-tolerant source of Pd(0) that is widely used and provides consistent results. Unlike Pd(II) sources like Pd(OAc)₂, it does not require an initial reduction step, which can sometimes lead to side reactions like boronic acid homocoupling.[4]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A bulky, electron-rich Buchwald phosphine ligand. Such ligands are known to accelerate both the oxidative addition of aryl halides and the final reductive elimination step, leading to higher efficiency and turnover numbers. They are particularly effective for coupling heteroaromatic substrates and sterically hindered partners.[8]
Base K₃PO₄ (Potassium Phosphate)A moderately strong base that is effective in activating a wide range of boronic acids without causing the degradation of base-sensitive functional groups. It is generally more effective than carbonate bases for challenging couplings.[8][10]
Boronic Acid Partner Phenylboronic Acid (Example)A standard coupling partner for establishing a baseline protocol. The methodology is broadly applicable to various aryl and heteroaryl boronic acids.
Solvent System 1,4-Dioxane / Water (5:1)A polar aprotic solvent like dioxane is excellent for solubilizing the organic substrates, catalyst, and ligand. The addition of a small amount of water is crucial; it aids in dissolving the inorganic base (K₃PO₄) and facilitates the transmetalation step.[11][12]

Detailed Experimental Protocol

4.1 Materials and Reagents

ReagentFormulaM.W.Amount (1.0 mmol scale)MolesPurity
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanolC₁₁H₁₀BrNO₂284.11284 mg1.0 mmol>95%
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.2 mmol>98%
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7218.3 mg0.02 mmol>97%
SPhosC₂₇H₃₇O₂P436.5517.5 mg0.04 mmol>98%
Potassium Phosphate (K₃PO₄)K₃PO₄212.27425 mg2.0 mmol>98%
1,4-Dioxane (Anhydrous)C₄H₈O₂88.115.0 mL->99.8%
Deionized WaterH₂O18.021.0 mL--

4.2 Equipment

  • Oven-dried 25 mL Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate with heating

  • Inert gas (Argon or Nitrogen) line with manifold

  • Standard laboratory glassware (syringes, needles, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Rotary evaporator

  • Column chromatography setup

4.3 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (284 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5.0 mL) and deionized water (1.0 mL) via syringe. Stir the mixture for 5 minutes to dissolve the reagents.

  • Catalyst/Ligand Addition: In a separate small vial, quickly weigh the Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (17.5 mg, 0.04 mmol) and add them to the reaction flask against a positive flow of inert gas. Note: This step should be performed quickly to minimize air exposure.

  • Degassing: Bubble inert gas through the stirred reaction mixture for 10-15 minutes to ensure complete removal of dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The starting material (aryl bromide) should be consumed, and a new, typically less polar, product spot should appear.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure product, 2-[3-(3-Phenyl-phenyl)-isoxazol-5-yl]-ethanol.

4.4 Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium catalyst has oxidized. 2. Insufficient Degassing: Oxygen is poisoning the catalyst. 3. Poor Base/Solvent Quality: Base is not sufficiently strong or soluble; solvent contains impurities.1. Use fresh Pd₂(dba)₃ and ligand. 2. Ensure a rigorous degassing procedure (evacuate/backfill cycles and sparging). 3. Use high-purity, anhydrous solvents and a freshly opened, dry base. Consider switching to a stronger base like Cs₂CO₃ if needed.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature. 2. Low Catalyst Loading.1. Extend the reaction time to 12-24 hours or increase the temperature to 100-110 °C (reflux). 2. Increase catalyst loading to 3-5 mol% Pd.
Protodeborylation Boronic acid is sensitive and decomposes (hydrolyzes) back to an arene before coupling. This is more common with electron-deficient or some heteroaryl boronic acids.[4]1. Use the boronic acid pinacol ester (BPin) equivalent, which is more stable. 2. Minimize the amount of water in the reaction or use a strictly anhydrous solvent system with a fluoride source (e.g., KF) as the base.
Homocoupling of Boronic Acid Formation of a biaryl product derived from two boronic acid molecules (e.g., biphenyl). This is often caused by the presence of oxygen.[4]1. Improve the degassing technique significantly. 2. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0) without promoting homocoupling.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]

  • Gagnier, S. V., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • El-Gendy, B. E., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • Bak, A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • Miao, T., & Wang, L. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]

  • ResearchGate. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Google Patents. (1966). Process for preparing isoxazole compounds.
  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

Sources

Application

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Abstract This technical guide provides a comprehensive overview of strategies for the derivatization of the primary hydroxyl group in 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol. This molecule serves as a valuable scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of strategies for the derivatization of the primary hydroxyl group in 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol. This molecule serves as a valuable scaffold in medicinal chemistry, and modification of its hydroxyl moiety can significantly impact its pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This document outlines detailed protocols for several key derivatization reactions, including esterification, etherification, silylation, and carbamate formation. The rationale behind experimental choices, potential challenges, and characterization of the resulting derivatives are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Introduction: The Strategic Importance of Hydroxyl Group Derivatization

The isoxazole motif is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this heterocyclic core.[1][5][6] The compound 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol presents a versatile platform for the development of novel therapeutic agents. The primary hydroxyl group is a key handle for chemical modification, allowing for the fine-tuning of a molecule's properties. Derivatization of this group can:

  • Modulate Lipophilicity: Converting the polar hydroxyl group into a less polar ester, ether, or silyl ether can enhance membrane permeability and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduce New Pharmacophores: The hydroxyl group can be replaced with or linked to other functional groups that can interact with biological targets, leading to enhanced potency or a modified mechanism of action.

  • Serve as a Pro-drug Strategy: The hydroxyl group can be masked with a labile group that is cleaved in vivo to release the active parent drug. This can improve bioavailability, reduce toxicity, or target specific tissues.

  • Act as a Protecting Group: In multi-step syntheses, the reactive hydroxyl group often needs to be temporarily protected to prevent unwanted side reactions.[7][8]

This guide will explore several reliable and widely applicable methods for achieving these transformations.

Chemical Stability and Reactivity Considerations

Before embarking on derivatization, it is crucial to consider the stability of the core 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol scaffold under various reaction conditions.

  • Isoxazole Ring: The isoxazole ring is generally stable to many synthetic conditions. However, it can be susceptible to ring-opening under strong reductive conditions (e.g., catalytic hydrogenation) or certain photochemical conditions.[9][10] The protocols outlined in this guide are designed to be mild and preserve the integrity of the isoxazole ring.

  • Bromo-phenyl Group: The bromo-phenyl group is relatively robust and compatible with the described derivatization methods. It is important to avoid strong bases or palladium catalysts in the presence of potential coupling partners, which could lead to unwanted cross-coupling reactions.[11][12]

Derivatization Strategies and Protocols

This section details several key strategies for modifying the hydroxyl group of 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol. Each section includes a discussion of the reaction, a detailed protocol, and a summary of expected outcomes.

Esterification: Introducing Ester Linkages

Esterification is a fundamental transformation that converts the alcohol into an ester. This is a versatile method for introducing a wide variety of acyl groups.

3.1.1. Acylation with Acyl Chlorides

The reaction of an alcohol with an acyl chloride is a rapid and often high-yielding method for ester formation.[13][14][15][16] The reaction proceeds via nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acyl chloride. A weak base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethyl acetate

Materials:

  • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Dissolve 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.

Expected Outcome: High yield of the corresponding acetate ester. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.1.2. Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into an ester with inversion of stereochemistry (though not relevant for this primary alcohol).[17][18][19][20][21] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.[17][18][19]

Protocol 2: Mitsunobu Esterification with Benzoic Acid

Materials:

  • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Dissolve 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

Expected Outcome: Good to excellent yield of the benzoate ester. Purification can be challenging due to the byproducts.

Esterification Method Reagents Pros Cons
Acyl Chloride Acyl chloride, PyridineFast, high yielding, readily available reagents.Generates HCl, sensitive to moisture.
Mitsunobu Reaction Carboxylic acid, PPh₃, DEAD/DIADMild conditions, wide scope of carboxylic acids.Byproduct removal can be difficult.
Etherification: Forming Ether Linkages

Etherification introduces an ether linkage, which is generally more stable than an ester linkage to hydrolysis.

3.2.1. Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[22][23][24][25] It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction.[22][23][24][25]

Protocol 3: Synthesis of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethoxy]methane

Materials:

  • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Suspend NaH (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the solution back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Moderate to good yield of the corresponding methyl ether. Caution should be exercised when handling sodium hydride.

Silylation: Protection as Silyl Ethers

Silyl ethers are commonly used as protecting groups for alcohols due to their ease of formation and removal under specific conditions.[7][8][26] They are generally stable to a wide range of reagents.[7]

Protocol 4: Formation of a tert-Butyldimethylsilyl (TBS) Ether

Materials:

  • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Dissolve 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add TBSCl (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: High yield of the TBS-protected alcohol.

Silylating Agent Key Features Cleavage Conditions
TBSCl Good stability, widely used.Fluoride source (e.g., TBAF), or acid.
TIPSCl More sterically hindered, greater stability.Harsher acidic conditions or fluoride.
Carbamate Formation

Carbamates are another important class of derivatives that can be formed from alcohols. They are often more stable than esters and can have interesting biological activities.

Protocol 5: Carbamate Formation using an Isocyanate

Materials:

  • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

  • Phenyl isocyanate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Dissolve 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: High yield of the corresponding phenyl carbamate. Isocyanates are toxic and should be handled with care in a well-ventilated fume hood.

Visualization of Derivatization Pathways

The following diagram illustrates the different derivatization pathways for the hydroxyl group of the target molecule.

Derivatization_Pathways cluster_starting_material Starting Material cluster_derivatives Derivatives start 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol ester Ester start->ester Esterification (Acyl Chloride or Mitsunobu) ether Ether start->ether Etherification (Williamson) silyl_ether Silyl Ether start->silyl_ether Silylation (TBSCl) carbamate Carbamate start->carbamate Carbamate Formation (Isocyanate)

Caption: Derivatization pathways for 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol.

Characterization of Derivatives

The successful synthesis of the desired derivatives should be confirmed by a combination of spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of the product. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the introduced group (e.g., acetyl, methyl, TBS) are key indicators of a successful reaction.

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of the desired functional group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of new functional groups, such as the carbonyl stretch of an ester or carbamate.

Conclusion

The derivatization of the hydroxyl group in 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol is a valuable strategy in medicinal chemistry for modulating the properties of this promising scaffold. This guide has provided detailed protocols for several key transformations, including esterification, etherification, silylation, and carbamate formation. By carefully selecting the appropriate derivatization method, researchers can synthesize a diverse library of compounds with tailored properties for further biological evaluation.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025).
  • Synthesis of carbamates by carbamoyl
  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.
  • Divergent photochemical ring-replacement of isoxazoles. (2026). PMC.
  • Technical Support Center: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.
  • Williamson ether synthesis. (2020). Chemistry LibreTexts.
  • Silyl ether synthesis by silylation or cyanosilyl
  • Acyl chlorides and alcohols. (2025). A Level Chemistry.
  • Mitsunobu reaction. Wikipedia.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). [No Source Found].
  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. (2019).
  • Silyl-protective groups influencing the reactivity and selectivity in glycosyl
  • Mitsunobu and Related Reactions: Advances and Applic
  • Williamson ether synthesis. Wikipedia.
  • The Use of Derivatization Reagents for Gas Chrom
  • Alcohol Protecting Groups. [No Source Found].
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). [No Source Found].
  • 9-(4-Bromophenyl)-9-fluorenyl as a Safety-Catch Nitrogen Protecting Group. (2005).
  • Derivatization Methods in GC and GC/MS. [No Source Found].
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022). [No Source Found].
  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005).
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Protection of Alcohols. OpenOChem Learn.
  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
  • Form
  • Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbon
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
  • A review of isoxazole biological activity and present synthetic techniques. [No Source Found].
  • Mitsunobu Reaction. (2025). Chemistry Steps.
  • 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II - KPU Pressbooks.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of n
  • Construction of Isoxazole ring: An Overview. (2024). [No Source Found].
  • Carbam
  • esterification - alcohols and carboxylic acids. Chemguide.
  • The Selectivity of Bromophenylmercury in Organic Reactions: A Compar
  • Ester synthesis by esterific
  • Derivatiz

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Method

Application Note: 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol as a Bifunctional Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary In modern drug discovery, the rapid exploration o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the rapid exploration of chemical space relies heavily on the strategic use of bifunctional building blocks. 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol is a highly versatile, orthogonal scaffold designed for divergent synthesis. By combining the metabolic stability of an isoxazole core with two distinct reactive vectors—an aryl bromide and a primary alcohol—this compound allows medicinal chemists to independently functionalize two distinct topological regions without the need for cumbersome protection/deprotection strategies.

This application note details the physicochemical rationale for utilizing this scaffold, outlines the orthogonal functionalization workflows, and provides field-proven, self-validating experimental protocols for its derivatization.

Physicochemical & Structural Rationale

The selection of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol is driven by three critical structural features:

  • The Isoxazole Core (Bioisosteric Replacement): The isoxazole ring is a privileged heterocycle frequently deployed as a metabolically stable bioisostere for amides and esters 1. It resists enzymatic hydrolysis by amidases while its electron-rich nitrogen and oxygen atoms serve as potent hydrogen-bond acceptors, maintaining critical target interactions.

  • Vector 1: The 3-Bromophenyl Handle: The meta-bromo substitution on the phenyl ring provides a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This vector is specifically positioned to probe hydrophobic sub-pockets within target binding sites.

  • Vector 2: The 5-Hydroxyethyl Handle: The primary alcohol acts as a flexible, two-carbon linker. It can be utilized directly in Mitsunobu etherifications, oxidized to a carboxylic acid for subsequent amide coupling, or activated as a leaving group for nucleophilic displacement 2.

Bioisostere Target Drug Target Binding Site Amide Traditional Amide/Ester (Prone to Hydrolysis) Amide->Target Binding Isoxazole Isoxazole Scaffold (Metabolically Stable) Isoxazole->Target Bioisosteric Replacement HBA Hydrogen Bond Acceptor (N/O Atoms) Isoxazole->HBA PiPi Pi-Pi Stacking (Aromatic Ring) Isoxazole->PiPi HBA->Target Interaction PiPi->Target Interaction

Bioisosteric rationale for replacing labile amides with the isoxazole scaffold.

Strategic Functionalization Workflows

The true power of this building block lies in its orthogonality . The primary alcohol is unreactive under standard palladium-catalyzed cross-coupling conditions, allowing for the selective functionalization of the aryl bromide. Conversely, the aryl bromide is completely inert to standard substitution or oxidation conditions applied to the alcohol 3.

Workflow BB 2-[3-(3-Bromo-phenyl)- isoxazol-5-yl]-ethanol V1 Vector 1: 3-Bromophenyl (Pd-Catalysis) BB->V1 Aryl Halide V2 Vector 2: 5-Hydroxyethyl (Substitution/Oxidation) BB->V2 Primary Alcohol Suzuki Suzuki-Miyaura (C-C Bond) V1->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) V1->Buchwald Mitsunobu Mitsunobu Reaction (Etherification) V2->Mitsunobu Oxidation Oxidation (Aldehyde/Acid) V2->Oxidation

Divergent functionalization workflow of the bifunctional isoxazole building block.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the divergent functionalization of the scaffold, demonstrating high yields and excellent chemoselectivity.

Reaction TypeTargeted VectorReagents / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Suzuki-Miyaura 3-BromophenylAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O (4:1)901285>98%
Buchwald-Hartwig 3-BromophenylR-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene1001672>95%
Mitsunobu 5-HydroxyethylAr-OH, PPh₃, DIADTHF0 to 25488>99%
Oxidation 5-HydroxyethylDess-Martin PeriodinaneDCM25291>95%

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Vector 1)

Objective: C-C bond formation at the 3-bromophenyl vector while preserving the 5-hydroxyethyl group.

Causality of Experimental Choices:

  • Pd(dppf)Cl₂: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes competitive protodehalogenation of the aryl bromide.

  • Biphasic Solvent (Dioxane/H₂O 4:1): Water is essential to dissolve the K₂CO₃ base and generate the highly reactive boronate complex required for transmetalation. 1,4-dioxane provides excellent solubility for the hydrophobic isoxazole building block.

  • Absence of Alcohol Protection: The primary alcohol on the 5-hydroxyethyl vector is sterically and electronically unreactive toward the Pd(II) intermediate, allowing this reaction to proceed chemoselectively without the atom-economy penalty of protection/deprotection steps.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add K₂CO₃ (3.0 equiv, 3.0 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed 1,4-Dioxane (8.0 mL) and degassed H₂O (2.0 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating System Checkpoint:

  • In-Process: Monitor via TLC. The starting material (UV-active) will be consumed, replaced by a distinct product spot.

  • Post-Reaction: Analyze the crude mixture via LC-MS. A successful coupling is definitively validated by the disappearance of the characteristic 1:1 isotopic doublet of the aryl bromide (M and M+2 peaks) and the appearance of the desired product mass.

Protocol B: Mitsunobu Etherification (Vector 2)

Objective: C-O bond formation at the 5-hydroxyethyl vector via nucleophilic substitution.

Causality of Experimental Choices:

  • Order of Addition: Adding Diisopropyl azodicarboxylate (DIAD) dropwise to the mixture of the building block, nucleophile, and PPh₃ at 0 °C controls the highly exothermic generation of the Morrison-Brunn-Huisgen betaine intermediate. This prevents the formation of undesired hydrazine dicarboxylate byproducts.

  • THF as Solvent: Provides the necessary polarity to stabilize the phosphonium intermediate while remaining inert to the highly reactive azodicarboxylate.

  • Chemoselectivity: The 3-bromophenyl vector is entirely inert to phosphine and azodicarboxylate reagents, ensuring perfectly orthogonal functionalization.

Step-by-Step Methodology:

  • In a dry round-bottom flask under Argon, dissolve 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 equiv, 1.0 mmol), the desired phenolic nucleophile (1.1 equiv, 1.1 mmol), and Triphenylphosphine (PPh₃) (1.2 equiv, 1.2 mmol) in anhydrous THF (10 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIAD (1.2 equiv, 1.2 mmol) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with DCM (3 × 15 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography to separate the product from triphenylphosphine oxide byproducts.

Self-Validating System Checkpoint:

  • In-Process: The reaction mixture transitions from yellow to pale clear as the DIAD is consumed.

  • Post-Reaction: ¹H NMR provides definitive validation. The triplet corresponding to the -CH₂-OH protons (typically around δ 3.8 ppm) will shift significantly downfield (δ 4.1–4.3 ppm) upon successful etherification, confirming C-O bond formation.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243. 1

  • Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. 2

  • Stork, G., & McMurry, J. E. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. 3

Sources

Application

Preparation of bioactive isoxazoles from 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

An Application Guide to the Synthesis of Bioactive Isoxazole Derivatives from a Versatile Building Block Authored by: A Senior Application Scientist Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Bioactive Isoxazole Derivatives from a Versatile Building Block

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The therapeutic success of isoxazole-containing drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores the profound potential of this heterocyclic core.[2]

This guide provides detailed protocols and scientific rationale for the chemical diversification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol . This starting material is an exceptionally versatile platform for building libraries of potential drug candidates due to its two distinct, orthogonally reactive functional handles: a primary alcohol on the C5-alkyl chain and a bromine atom on the C3-phenyl ring. We will explore modular synthetic strategies to leverage these sites for the creation of novel, bioactive isoxazoles.

Strategic Overview: Pathways to Molecular Diversity

The core strategy involves a divergent synthetic approach from a single, advanced intermediate. This allows for the rapid generation of a diverse library of analogues, a key process in modern hit-to-lead drug development. The two primary pathways detailed herein can be pursued independently or sequentially to achieve maximal structural variation.

G start_node start_node path_node path_node product_node product_node A Starting Material 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol B Pathway A: Side-Chain Modification Oxidation & Amidation/Esterification A->B 1. Oxidation 2. Amide Coupling C Pathway B: Phenyl Ring Modification Suzuki-Miyaura Cross-Coupling A->C Pd-Catalysis Ar-B(OH)₂ B->C D Library of Amides & Esters (Fixed Phenyl Ring) B->D C->B E Library of Bi-aryl Derivatives (Fixed Side-Chain) C->E F Combined Diversity Library

Figure 1: Divergent synthetic strategies from the core isoxazole scaffold.

Part 1: Derivatization via the C5-Ethanol Side Chain

The primary alcohol of the starting material is a nucleophilic site ripe for modification. By oxidizing it to a carboxylic acid, we transform its chemical nature into an electrophilic handle, perfect for coupling with a vast array of nucleophiles like amines and alcohols. This conversion is a foundational step in many medicinal chemistry programs.[4]

Protocol 1: Oxidation of Alcohol to Carboxylic Acid

Scientific Rationale: The conversion of the primary alcohol to a carboxylic acid is pivotal for subsequent amide or ester bond formation. While several methods exist (e.g., Jones, PCC), a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is often preferred due to its milder conditions, which helps to avoid undesired side reactions on the electron-rich isoxazole and phenyl rings.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol284.1110.02.84 g
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)156.251.0156 mg
Potassium Bromide (KBr)119.001.0119 mg
Dichloromethane (DCM)--100 mL
Saturated aq. NaHCO₃--50 mL
Sodium Hypochlorite (Bleach, ~10-15%)-~12.0~10 mL
1 M Hydrochloric Acid (HCl)--As needed

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (2.84 g, 10.0 mmol), TEMPO (156 mg, 1.0 mmol), and KBr (119 mg, 1.0 mmol).

  • Dissolution: Add Dichloromethane (100 mL) and saturated aqueous NaHCO₃ (20 mL). Stir the biphasic mixture vigorously at room temperature until all solids dissolve.

  • Oxidation: Cool the flask in an ice-water bath (0 °C). Add the sodium hypochlorite solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn yellow/orange.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash with brine (50 mL).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Acidification: Dissolve the crude solid in ethyl acetate (50 mL) and add 1 M HCl (50 mL). Stir vigorously for 15 minutes. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid, [3-(3-Bromo-phenyl)-isoxazol-5-yl]-acetic acid .

  • Purification: The product is often pure enough for the next step. If necessary, it can be recrystallized from an ethyl acetate/hexane mixture.

    • Expected Yield: 85-95%.

Protocol 2: Amide Library Synthesis via HATU Coupling

Scientific Rationale: The amide bond is a fundamental structural motif in biochemistry and pharmaceuticals.[5] Its stability and ability to act as both a hydrogen bond donor and acceptor make it critical for molecular recognition at biological targets.[6] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it a gold standard for amide synthesis.[6][7]

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node Acid Isoxazole Acetic Acid ActiveEster O-Acyl(tetramethyl)isouronium Active Ester Acid->ActiveEster + HATU HATU HATU->ActiveEster Amine Primary/Secondary Amine (R₂NH) Amide Target Amide Amine->Amide ActiveEster->Amide + Base DIPEA Base->ActiveEster

Figure 2: General workflow for HATU-mediated amide coupling.

General Procedure for a Representative Amine (Benzylamine):

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve [3-(3-Bromo-phenyl)-isoxazol-5-yl]-acetic acid (298 mg, 1.0 mmol) in dry N,N-Dimethylformamide (DMF, 5 mL).

  • Activation: Add HATU (418 mg, 1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add Benzylamine (0.12 mL, 1.1 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

    • Expected Yield: 75-90%.

Hypothetical Amide Library Data

This protocol can be applied to a wide range of primary and secondary amines to generate a diverse library.

Amine Input (R₁R₂NH)Product NameCalculated M.W.Expected Yield (%)
AnilineN-phenyl-2-(3-(3-bromophenyl)isoxazol-5-yl)acetamide372.2178-85
Morpholine1-(morpholino)-2-(3-(3-bromophenyl)isoxazol-5-yl)ethan-1-one366.2180-90
CyclopropylamineN-cyclopropyl-2-(3-(3-bromophenyl)isoxazol-5-yl)acetamide336.1875-85

Part 2: Derivatization via the C3-Phenyl Ring

The bromine atom on the phenyl ring is a versatile handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and highly functional group tolerant method for forming new carbon-carbon bonds, enabling the introduction of diverse aromatic and heteroaromatic substituents.[8][9]

Protocol 3: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki reaction allows for the strategic modification of the aryl portion of the molecule, which is often crucial for modulating pharmacokinetic properties (ADME) and tuning interactions with biological targets. The catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid, and reductive elimination to form the new bi-aryl product and regenerate the catalyst.[9]

G pd_complex pd_complex intermediate intermediate reagent reagent A Pd⁰L₂ B Ar-PdII(Br)L₂ A->B Oxidative Addition C Ar-PdII(Ar')L₂ B->C Transmetalation C->A Reductive Elimination F Ar-Ar' (Product) C->F D Ar-Br (Isoxazole) D->B E Ar'-B(OH)₂ (Boronic Acid) E->B Base Base (e.g., K₂CO₃) Base->E

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol284.111.0284 mg
4-Methoxyphenylboronic acid151.961.2182 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Procedure:

  • Setup: To a flask suitable for reflux, add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (284 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired bi-aryl product.

    • Expected Yield: 70-85%.

Hypothetical Suzuki Library Data

Boronic Acid Input (Ar-B(OH)₂)Product NameCalculated M.W.Expected Yield (%)
Phenylboronic acid2-(3-(biphenyl-3-yl)isoxazol-5-yl)ethan-1-ol281.3275-85
4-Fluorophenylboronic acid2-(3-(4'-fluoro-biphenyl-3-yl)isoxazol-5-yl)ethan-1-ol299.3170-80
Pyridin-3-ylboronic acid2-(3-(3-(pyridin-3-yl)phenyl)isoxazol-5-yl)ethan-1-ol282.3165-75

Conclusion and Outlook

The protocols detailed in this application note provide a robust and flexible framework for the synthesis of diverse libraries of bioactive isoxazole derivatives from the versatile starting material, 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol. By leveraging two distinct and powerful synthetic transformations—oxidation/amidation at the C5 side-chain and Suzuki-Miyaura cross-coupling at the C3-phenyl ring—researchers can rapidly access novel chemical space. The resulting compounds are prime candidates for screening in a variety of biological assays, including but not limited to, anticancer cytotoxicity assays, anti-inflammatory panels, and antimicrobial susceptibility tests, continuing the rich legacy of the isoxazole scaffold in the quest for new medicines.[10][11]

References

  • Gopi, et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Banu, S. et al. (2025). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. PMC.
  • El-Sekily, M. A., et al. A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. JournalAgent.
  • Molander, G. A., & Biolatto, B. (2003).
  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Kanô, H., et al. Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives.
  • Arote, R. B., et al. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • Saeed, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Amide synthesis by acyl
  • Claisen, L. (1967). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates.
  • SAFETY DATA SHEET: 5-(Bromomethyl)-3-phenylisoxazole. Fisher Scientific.
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • Dabhi, R. C., et al. (2022).
  • Patil, P., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.
  • Application Notes and Protocols: Synthesis of 2-(Benzo[d]oxazol-5-yl)
  • de la Torre, S., et al. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Kamal, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

Sources

Method

Application Notes and Protocols: A Standardized Assay Cascade for Characterizing Novel 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol Derivatives

Introduction: The Isoxazole Scaffold and the Imperative for Standardized Evaluation The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold and the Imperative for Standardized Evaluation

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Derivatives of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol represent a novel chemical space with significant therapeutic potential. To unlock this potential, a systematic and robust evaluation framework is paramount. A standardized assay cascade ensures reproducibility, allows for meaningful comparison between derivatives, and provides a clear, data-driven path from initial hit identification to lead optimization.

This guide provides a comprehensive, step-by-step framework for the biological characterization of this novel isoxazole series. We will move logically from broad phenotypic assessments of cell health to specific assays aimed at identifying the mechanism of action and concluding with critical early-stage pharmacokinetic and toxicity profiling. The causality behind each experimental choice is explained, providing a self-validating system for generating a comprehensive data package for each candidate compound.

The Screening Cascade: A Strategic Workflow

The journey of a novel compound from library to lead candidate is a multi-step process of elimination and characterization. The following workflow is designed to efficiently identify promising derivatives while deprioritizing those with unfavorable properties early on, thus conserving resources.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Early ADME/Tox Profiling Compound_QC Compound QC (Purity, Integrity) Primary_Screen Primary Screen: Cell Viability Assay (e.g., CellTiter-Glo®) Compound_QC->Primary_Screen Dose_Response Dose-Response Analysis (IC50 Determination) Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Viability Assay (e.g., RealTime-Glo™) Dose_Response->Orthogonal_Assay Pathway_Analysis Target-Based/Phenotypic Assays (e.g., Kinase Panels, Apoptosis Assays) Orthogonal_Assay->Pathway_Analysis Target_Engagement Target Engagement (e.g., CETSA) ADME_Tox In Vitro ADME/Tox (CYP Inhibition, Permeability) Target_Engagement->ADME_Tox Pathway_Analysis->Target_Engagement Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: A strategic workflow for the evaluation of novel isoxazole derivatives.

Phase 1: Primary Screening - Assessing General Cytotoxicity

The "Why": The initial goal is to cast a wide net. We need to determine if the compounds have any biological effect on living cells and at what approximate concentration. A highly sensitive, robust, and high-throughput compatible cell viability assay is the ideal tool. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice as it measures ATP, a key indicator of metabolically active cells, providing a direct measure of cell health.[4][5]

Protocol 1: High-Throughput Cell Viability Screening with CellTiter-Glo®

Objective: To identify compounds that exhibit cytotoxic or cytostatic effects against a panel of relevant cancer cell lines.

Materials:

  • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol derivatives stock solutions (10 mM in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium and fetal bovine serum (FBS)

  • White, opaque-walled 96-well or 384-well microplates

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)[5]

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into the microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a working concentration plate of the isoxazole derivatives. Add the compounds to the cell plates to achieve a final screening concentration (e.g., 10 µM). Include vehicle controls (DMSO) and positive controls (e.g., Staurosporine).

  • Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.[6] Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization & Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4] Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits" and are advanced to the next phase.

ParameterRecommended ValueRationale
Primary Screening Concentration 10 µMA standard concentration high enough to identify activity but low enough to avoid non-specific effects.
Incubation Time 48-72 hoursAllows sufficient time for compounds to exert anti-proliferative or cytotoxic effects.
Assay Format 384-well plateBalances throughput with reagent costs for large-scale screening.[7]

Phase 2: Hit Confirmation and Potency Determination

Protocol 2: IC50 Determination and Orthogonal Confirmation

Objective: To confirm the activity of hit compounds and determine their IC50 values.

Procedure:

  • Dose-Response Plate Preparation: Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).

  • Cell Treatment: Seed cells as in Protocol 1 and treat with the serially diluted compounds.

  • Incubation: Incubate for the same duration as the primary screen.

  • Viability Measurement: Perform two separate viability assays on identically treated plates:

    • Plate A: Use the CellTiter-Glo® assay as described in Protocol 1.

    • Plate B: Use the RealTime-Glo™ MT Cell Viability Assay according to the manufacturer's protocol.[9] This assay can be read kinetically over the incubation period.

  • Data Analysis:

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound from both assays.

Compound IDCellTiter-Glo® IC50 (µM)RealTime-Glo™ IC50 (µM)Notes
Derivative-001 1.21.5Confirmed potent activity.
Derivative-002 > 50> 50Inactive.
Derivative-003 8.79.1Moderate activity.

Phase 3: Elucidating the Mechanism of Action (MoA)

The "Why": Once potent and confirmed hits are identified, the next critical question is how they work. This phase aims to determine if the compounds engage a specific protein target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context.[10][11][12] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[11][12]

CETSA_Workflow A Treat intact cells with compound or vehicle B Heat challenge across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, AlphaScreen) C->D E Shift in melting curve? D->E F Target Engagement Confirmed E->F Yes G No Evidence of Direct Binding E->G No

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Given the known anticancer activities of many isoxazole derivatives, a common starting point for MoA studies is to screen against a panel of protein kinases, which are frequently dysregulated in cancer.[2]

Protocol 3: Target Engagement Verification with CETSA

Objective: To confirm that a lead compound physically binds to a suspected target protein in intact cells.

Materials:

  • Lead isoxazole derivative

  • Cell line expressing the target protein

  • PBS and protease inhibitor cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Centrifuge for separating soluble/insoluble fractions

  • SDS-PAGE and Western blotting equipment or other protein detection platform

Procedure:

  • Cell Treatment: Treat cultured cells with the lead compound at a concentration above its IC50 (e.g., 10x IC50) or with vehicle (DMSO) for a specified time.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.[10]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Pellet the aggregated proteins by ultracentrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or a higher-throughput method like AlphaScreen®.[10]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[11]

Phase 4: Early-Stage ADME/Tox Profiling

The "Why": A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[13] Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) is crucial to identify potential liabilities.[14][15] Key assays in this phase include evaluating the compound's effect on major drug-metabolizing enzymes, like the cytochrome P450 (CYP) family, and its permeability, which is a predictor of oral absorption.[16][17]

Protocol 4: In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential for drug-drug interactions by determining if the isoxazole derivatives inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • Lead isoxazole derivatives

  • Recombinant human CYP enzymes

  • Fluorogenic or luminogenic CYP-specific substrates (e.g., P450-Glo™ Assays)[16]

  • NADPH regenerating system

  • 96-well plates

  • Fluorometer or luminometer

Procedure:

  • Assay Preparation: In a microplate, combine the recombinant CYP enzyme, the test compound at various concentrations, and the NADPH regenerating system in a buffer.

  • Initiate Reaction: Start the reaction by adding the specific luminogenic substrate.

  • Incubation: Incubate at 37°C for a predetermined time.

  • Signal Detection: Add the detection reagent to stop the reaction and generate a luminescent signal. Measure the signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition of CYP activity at each compound concentration relative to a vehicle control. Determine the IC50 value for any significant inhibition observed.

Interpretation of Results:

  • High IC50 (>10 µM): Low risk of clinical drug-drug interactions.

  • Low IC50 (<1 µM): High risk of clinical drug-drug interactions; may be a liability for further development.

ParameterAssay TypeRationale
Metabolism CYP450 Inhibition (e.g., P450-Glo™)Assesses the risk of drug-drug interactions, a major cause of clinical failure.[16]
Absorption Caco-2 Permeability AssayAn industry-standard in vitro model for predicting human intestinal absorption.[15][17]
Toxicity hERG Inhibition AssayScreens for potential cardiotoxicity, a critical safety liability.
Distribution Plasma Protein BindingDetermines the fraction of compound available to exert its effect and be metabolized.[17]

Conclusion and Forward Path

This structured assay cascade provides a robust framework for the comprehensive evaluation of novel 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol derivatives. By systematically progressing compounds through this funnel, researchers can efficiently identify candidates with potent and specific biological activity while simultaneously flagging those with undesirable properties. The data generated provides a solid foundation for subsequent lead optimization, in-depth mechanistic studies, and future in vivo efficacy and safety testing, ultimately accelerating the path toward clinical development.

References

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025). Discover Chemistry. Available at: [Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. (n.d.). PLoS ONE. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Available at: [Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. (2025). Scientific Reports. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Chemical Biology. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. Available at: [Link]

  • Natural products-isoxazole hybrids. (2024). Bioorganic Chemistry. Available at: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024). ScienceOpen. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Applications & Solutions - Drug Discovery - ADME/TOX. (n.d.). Tecan. Available at: [Link]

  • Small Molecules in Biomedical Research at the University of Oxford. (n.d.). University of Oxford. Available at: [Link]

  • Novel method for examining small molecules may provide platform for new drug design. (2015). News-Medical.net. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Available at: [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). ScienceDirect. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Available at: [Link]

  • High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. (2022). Scientific Reports. Available at: [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (n.d.). CORE. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2025). ResearchGate. Available at: [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. (2021). Journal of Chemical Information and Modeling. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Vistabiologics. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy. (n.d.). Clinical and Translational Science. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield in 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of isoxazole derivatives, specifically focusing on troubleshooting and optimizing the production of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding of the reaction to empower you to solve challenges and significantly improve your experimental outcomes.

Core Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most robust and common route to 3,5-disubstituted isoxazoles like the target molecule is the [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition A 3-Bromobenzaldehyde Oxime B 3-Bromobenzonitrile Oxide (Reactive Intermediate) A->B Oxidant (e.g., NCS) Base (e.g., Et₃N) D 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (Target Molecule) B->D Furoxan Furoxan By-product B->Furoxan Dimerization (Side Reaction) C But-3-yn-1-ol C->D

Caption: General reaction scheme for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I address them?

A1: Low yield is the most frequent complaint and typically points to one of three areas: inefficient nitrile oxide generation, competing side reactions, or suboptimal reaction conditions.

The primary culprit is often the instability of the nitrile oxide intermediate.[1] This high-energy species can readily dimerize to form a stable furoxan (1,2,5-oxadiazole 2-oxide), which removes it from the productive reaction pathway.[2]

Troubleshooting Steps:

  • Control the Nitrile Oxide Concentration: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne, ensuring it is consumed as it forms. This is achieved by the slow, dropwise addition of a base (like triethylamine) to a solution containing both the 3-bromobenzaldehyde oxime and but-3-yn-1-ol.[2] This keeps the instantaneous concentration of the free nitrile oxide low, kinetically favoring the desired cycloaddition over dimerization.

  • Verify Precursor Quality: Ensure the 3-bromobenzaldehyde oxime is pure and dry. Impurities can interfere with the oxidation step. Similarly, the but-3-yn-1-ol should be free of contaminants.

  • Optimize Reaction Temperature: While heating can increase the reaction rate, it can also accelerate the decomposition of the nitrile oxide.[2] It is often best to start the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can be beneficial, but this must be balanced against the potential for increased by-product formation.

  • Re-evaluate Your Solvent and Base: The choice of solvent and base is critical and can dramatically affect yield. A systematic screening is often necessary.[3] (See Q3 for more detail).

Q2: I've identified a significant, non-polar by-product in my crude NMR. I suspect it's the furoxan dimer. How can I confirm this and prevent its formation?

A2: Your suspicion is likely correct. The dimerization of 3-bromobenzonitrile oxide is a common side reaction.

Confirmation: The resulting furoxan, 3,4-bis(3-bromophenyl)-1,2,5-oxadiazole 2-oxide, is a symmetrical molecule. You can expect to see a single set of aromatic proton signals in the ¹H NMR spectrum, integrating to 8 protons (4 per ring). It will be significantly less polar than your desired product (which contains a hydroxyl group) and will thus have a much higher Rf value on a TLC plate.

Mitigation Strategies:

  • Slow Addition Protocol: As mentioned in A1, the slow addition of the base is the most effective method to prevent dimerization.[2]

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the alkyne (but-3-yn-1-ol). This increases the probability of the nitrile oxide colliding with a dipolarophile molecule rather than another nitrile oxide.

  • Chlorinating Agent: The nitrile oxide is often generated from the aldoxime via a hydroximoyl chloride intermediate. Using an oxidant like N-chlorosuccinimide (NCS) in a solvent like DMF is a standard and effective method.[1][4] Ensure the chlorination reaction goes to completion before initiating the cycloaddition.

Caption: Kinetic competition between desired cycloaddition and side reaction.

Q3: How do I choose the optimal solvent and base for this [3+2] cycloaddition?

A3: Solvent and base selection is interdependent and crucial for yield. There is no single "best" combination, but the goal is to find a system that solubilizes all reactants while facilitating the reaction cleanly.

CategoryOptionsProsCons
Solvent Dichloromethane (DCM), ChloroformGood solubility for many organics. Volatile and easy to remove.Environmental concerns. Can be reactive with some bases.
Tetrahydrofuran (THF), DioxaneGood general-purpose solvents.Can contain peroxides. Higher boiling points.
Acetonitrile (CH₃CN)Often provides excellent yields in cycloadditions.[5]Can be difficult to remove completely.
Aqueous Mixtures (e.g., t-BuOH/H₂O)"Green" chemistry approach, can accelerate cycloadditions via hydrophobic effects.[3][6][7]Product may precipitate. Not suitable for all substrates.
Base Triethylamine (Et₃N), DIPEAOrganic, soluble bases. Mild enough to minimize side reactions.[1]Can be difficult to remove. DIPEA is less nucleophilic.
Sodium Carbonate (Na₂CO₃), Cesium Carbonate (Cs₂CO₃)Inorganic, easy to filter off. Effective in many cases.[3]Heterogeneous reaction, may require vigorous stirring.
Sodium Bicarbonate (NaHCO₃)Very mild, useful if substrates are base-sensitive.May result in slow reaction rates.

Recommendation: Start with Triethylamine in DCM or THF as a baseline. If yields are poor, an aqueous system like 1:1 t-BuOH/H₂O with Na₂CO₃ is an excellent alternative to explore, as it often enhances the rate of 1,3-dipolar cycloadditions.[3][6][7]

Q4: What is the role of a catalyst, such as copper(I), in this synthesis? Is it necessary?

A4: For the reaction between a nitrile oxide and a terminal alkyne, a catalyst is generally not required . The thermal [3+2] cycloaddition proceeds with high regioselectivity to give the 3,5-disubstituted isoxazole.[8]

However, copper(I) catalysts are critically important in the related azide-alkyne cycloaddition ("click chemistry") and have been explored for isoxazole synthesis.[8] Their primary role is to control regioselectivity, which is already well-defined in your specific reaction. Using a copper catalyst here would add unnecessary complexity and potential purification challenges. Stick to the uncatalyzed, thermal reaction.

Q5: My purification by column chromatography is challenging, with significant tailing and poor separation. What can I do?

A5: The free hydroxyl group in your target molecule is the likely cause of these issues. It can interact strongly with the silica gel, leading to band broadening and tailing.

Purification Troubleshooting:

  • Modify the Mobile Phase: Add a small amount of a polar, slightly acidic or basic modifier to your eluent system (e.g., hexane/ethyl acetate).

    • Add 0.5-1% acetic acid to protonate the silica surface and reduce strong interactions.

    • Alternatively, add 0.5-1% triethylamine to the eluent. This will deprotonate the acidic silanol groups on the silica surface, preventing your product's hydroxyl group from binding too tightly. Often, this is the more effective method.

  • Protecting Group Strategy: If chromatography remains difficult, consider protecting the hydroxyl group of but-3-yn-1-ol before the reaction (e.g., as a silyl ether like TBDMS-ether). The cycloaddition will proceed on the protected alkyne, yielding a much less polar product that is easier to purify via standard silica gel chromatography. The protecting group can then be cleanly removed in a final deprotection step (e.g., with TBAF for a TBDMS group).

  • Alternative Purification: Consider recrystallization as an alternative or final purification step after chromatography if your product is a solid.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize by-product formation.

Step 1: In situ Generation of 3-Bromobenzohydroximoyl Chloride

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.[1]

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting oxime is consumed. This solution of the intermediate hydroximoyl chloride is used directly in the next step.

Step 2: [3+2] Cycloaddition

  • To the flask containing the 3-bromobenzohydroximoyl chloride solution, add but-3-yn-1-ol (1.2 eq).

  • Begin stirring the mixture vigorously at room temperature.

  • Slowly add triethylamine (Et₃N) (2.0 eq) dropwise via a syringe pump over 1-2 hours.[2] A slow addition rate is critical.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the alkyne by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, potentially with 0.5% Et₃N added to the eluent) to yield the pure 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol.

References

  • Isoxazole synthesis . Organic Chemistry Portal. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . MDPI. [Link]

  • Construction of Isoxazole ring: An Overview . NanoBioLetters. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . National Center for Biotechnology Information (PMC). [Link]

  • Process for preparing isoxazole compounds.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid . ResearchGate. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors . MDPI. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) . Sciforum. [Link]

  • Purification of 2-oxazolines.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes . ResearchGate. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids . MDPI. [Link]

  • A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES . JournalAgent. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery . Royal Society of Chemistry. [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles . National Center for Biotechnology Information (PMC). [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines . MDPI. [Link]

  • The cycloaddition of nitrile oxide from aldoxime to alkynes mediated by KCl and oxone . ResearchGate. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . ResearchGate. [Link]

Sources

Optimization

Overcoming solubility issues of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol in aqueous media

An ### Technical Support Center: Isoxazole Therapeutics Division Introduction for the Researcher Welcome to the technical support guide for 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol. This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

An ### Technical Support Center: Isoxazole Therapeutics Division

Introduction for the Researcher

Welcome to the technical support guide for 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The molecular structure, characterized by a hydrophobic bromophenyl group, suggests that poor water solubility is an intrinsic property that must be systematically addressed.[1] This guide provides a series of troubleshooting steps, detailed protocols, and advanced formulation strategies to help you achieve stable and usable aqueous solutions for your downstream experiments.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial hurdles. Many solubility issues can be resolved by carefully preparing and handling the initial stock solution.

Question 1: I'm trying to make an aqueous solution directly from the powdered compound, and it won't dissolve. What's wrong?

Answer: Directly dissolving 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol in aqueous buffers is highly unlikely to succeed due to its chemical structure. The large, non-polar bromophenyl group makes the molecule hydrophobic, or "lipophilic". The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock preparation in biological research.

Question 2: My compound won't fully dissolve even in DMSO. What should I do?

Answer: Difficulty dissolving a compound in DMSO can stem from several factors.[2] Follow this checklist:

  • Verify DMSO Quality: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[2] Contamination with water will significantly reduce its ability to dissolve hydrophobic compounds. Always use a fresh bottle of anhydrous, high-purity DMSO (≥99.9%). For critical work, use single-use ampules.[3]

  • Check Compound Purity & Form: Impurities or a highly stable crystalline form of the compound can hinder dissolution.[2] While the physical form is often fixed, ensuring you are using a high-purity batch is crucial.

  • Use Mechanical Assistance: Simple inversion or swirling is often insufficient. Vigorous vortexing followed by sonication in a bath sonicator is a standard and effective procedure to break up solute aggregates and enhance dissolution.[3]

  • Apply Gentle Heat (With Caution): Dissolution can be an endothermic process.[2] Gentle warming in a water bath to 30-40°C can aid solubility. However, you must first verify the thermal stability of your compound, as excessive heat can cause degradation.[3]

Question 3: My DMSO stock solution was clear initially, but now I see crystals or a precipitate. Why did this happen and is it still usable?

Answer: This is a common phenomenon known as precipitation from a supersaturated solution. It typically occurs for two reasons:

  • Temperature Fluctuations: If the solution was prepared at room temperature or with gentle warming and then stored at a lower temperature (e.g., 4°C or -20°C), the solubility limit can be exceeded, causing the compound to crystallize out.[2]

  • Water Absorption: If the vial is not sealed properly or has been opened multiple times in a humid environment, the DMSO can absorb moisture, reducing its solvating power and causing the compound to precipitate.[4]

To resolve this:

  • Bring the vial to room temperature.

  • Gently warm the solution in a 30-40°C water bath.

  • Vortex and sonicate until the solution is clear.

  • Before use, always visually inspect the stock solution at room temperature to ensure it is completely clear and free of particulates.[3] If precipitation is a recurring issue, consider storing the stock solution in smaller, single-use aliquots to minimize handling and exposure.

Part 2: Step-by-Step Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol outlines the standard procedure for preparing a reliable organic stock solution.

Materials:

  • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol powder

  • Anhydrous, high-purity DMSO

  • Sterile, sealable vial (glass is preferred)

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Ensure the compound powder and the sealed container of anhydrous DMSO are at ambient room temperature.[3]

  • Weighing: Accurately weigh the desired amount of the compound and place it in the vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO directly to the vial to achieve your target concentration (e.g., 10 mM, 50 mM).

  • Initial Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. The water in the bath will help maintain a consistent temperature.

  • Final Inspection: After sonication, visually inspect the solution against a light source. It should be completely clear and free of any particulates.[3] If particulates remain, repeat steps 4 and 5, with gentle warming if necessary.

  • Storage: For long-term storage, create small-volume aliquots to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Part 3: Strategies for Enhancing Aqueous Solubility

Once a clear, stable DMSO stock is prepared, the next challenge is diluting it into your aqueous experimental medium without precipitation.

Troubleshooting Workflow for Aqueous Dilution

This diagram outlines the logical progression for troubleshooting precipitation upon dilution into aqueous media.

Solubility_Workflow Start Start: Compound precipitates in aqueous buffer CheckStock Step 1: Verify DMSO Stock Is it clear at RT? Is DMSO anhydrous? Start->CheckStock Cosolvent Step 2: Use Co-solvents (e.g., Ethanol, PEG 400) Does it remain soluble at 1-5% co-solvent? CheckStock->Cosolvent Stock is OK Surfactant Step 3: Use Surfactants (e.g., Tween 80, SDS) Is the final concentration > CMC? Cosolvent->Surfactant Precipitation persists Success Success: Stable Aqueous Solution Cosolvent->Success Soluble Advanced Step 4: Advanced Formulations (e.g., Cyclodextrins, ASDs, Nanosuspensions) Surfactant->Advanced Precipitation persists Surfactant->Success Soluble Advanced->Success Soluble Fail Consult Formulation Specialist Advanced->Fail Still unsuccessful

Caption: A logical workflow for troubleshooting dissolution issues.

FAQ 4: What are co-solvents and how do I use them?

Answer: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly water-soluble compound.[5][6] Co-solvents work by reducing the overall polarity of the water-based medium, making it more hospitable to hydrophobic molecules.[6] This is often the simplest and most effective first strategy.

Common Co-solvents in Research:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol1-5%Can sometimes affect cell viability at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1-10%Generally well-tolerated in many biological assays.
Propylene Glycol (PG)1-10%Another common, low-toxicity choice.
Glycerol2-10%Increases viscosity, which may not be suitable for all applications.[7]

Protocol for Co-solvent Screening:

  • Prepare your aqueous buffer (e.g., PBS).

  • Create several batches of the buffer containing different co-solvents at a range of concentrations (e.g., 1%, 2%, 5% Ethanol).

  • Add a small volume of your concentrated DMSO stock to the co-solvent-containing buffer to reach the final desired concentration of your compound.

  • Vortex immediately and observe for precipitation. Let the solution sit for 30 minutes and check again. The goal is to find the lowest concentration of co-solvent that maintains clarity.

FAQ 5: Co-solvents didn't work or are incompatible with my assay. What's next?

Answer: The next step is to use surfactants. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[8] These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, effectively increasing its apparent solubility in the aqueous medium.[8][9]

Commonly Used Surfactants:

SurfactantTypeTypical Conc. for SolubilizationNotes
Polysorbate 20 (Tween® 20)Non-ionic0.05% - 0.5%Widely used in biological assays, generally low toxicity.
Polysorbate 80 (Tween® 80)Non-ionic0.05% - 0.5%Also very common in pharmaceutical formulations.
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 1.0%Very effective solubilizer but is a protein denaturant; not suitable for many cell-based or protein assays.

Key Considerations:

  • You must use the surfactant at a concentration above its CMC for micellar solubilization to occur.[10]

  • The choice of surfactant can be drug-specific, and some experimentation may be required.[10] Non-ionic surfactants like polysorbates are generally the first choice for biological experiments due to their lower potential for interference.

FAQ 6: I work in drug development and need a more advanced or scalable solution. What are my options?

Answer: For preclinical and clinical development, more robust formulation strategies are often required. These methods aim to fundamentally alter the physical state of the compound to improve its dissolution properties.

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for improving the oral bioavailability of poorly soluble drugs.[11][12] The process involves converting the drug from its stable, low-energy crystalline form into a high-energy, disordered amorphous state, which has a much higher apparent solubility. The amorphous drug is dispersed within a polymer matrix (e.g., PVP, HPMC) to prevent it from recrystallizing.[11][13]

  • Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range (typically <1000 nm).[14][15] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which leads to a faster dissolution rate.[16] Nanosuspensions are stabilized by surfactants and polymers and can be used for oral, injectable, and other delivery routes.[17][18]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule fits inside the cyclodextrin cavity, effectively shielding it from water and increasing its solubility.[19]

These advanced methods typically require specialized equipment and formulation expertise.

References

  • Chemical Synthesis Database. (2025, May 20). 1-(3-bromo-5-isoxazolyl)ethanol. [Link]

  • PubChem. (n.d.). 2-Isoxazoline, 3-phenyl-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • NextSDS. (n.d.). 3-(2-BROMO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Li, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(9), 1846.
  • Al-Kasmi, B., et al. (2023). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 80, 104136.
  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Wikipedia. (2023, December 29). Cosolvent. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81–87.
  • PubChem. (n.d.). 2-(3-Bromophenyl)phenol. National Center for Biotechnology Information. [Link]

  • Box, K. J., & Kyeremateng, S. O. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(19), 15469-15511.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Pharmaceutical Technology. (2015, November 2). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]

  • International Journal of Novel Research and Development. (2025, November 15). Artificial Intelligence In Solubility Prediction For Poorly Soluble Drug. [Link]

  • ResearchGate. (2018). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. [Link]

  • Reddit. (2017, December 20). Tips on dissolving Napthalene crystals in DMSO. [Link]

  • ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. [Link]

  • MDPI. (2025, January 19). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. [Link]

  • Grokipedia. (n.d.). Cosolvent. [Link]

  • Academic Journals. (2014, April 8). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. [Link]

  • Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. [Link]

  • BioChromato. (2019, February 21). Novel way to remove DMSO and DMF. [Link]

  • ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]

  • Journal of Pharmaceutical Negative Results. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Aragen Life Sciences. (n.d.). Scalable Amorphous Solid Dispersion Strategy. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. [Link]

  • Al-Bayati, M. A. F., & Al-Azzawi, W. K. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 383, 122097.
  • Ovid. (n.d.). Nanosuspension : Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Wiley Online Library. (2025, September 25). Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, characterization and antimicrobial activity of some novel 3,5-disubstituted isoxazoles. [Link]

  • Pharmaceutical Technology. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, October 21). Formulation and Evaluation of Nanosuspension as an Alternative Approach for Solubility Enhancement of Simvastatin. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Debromination of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering unwanted hydrodebromination (loss of the bromine atom) when subj...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering unwanted hydrodebromination (loss of the bromine atom) when subjecting 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol to catalytic conditions.

Mechanistic Causality: The Root of the Problem

The molecule 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol possesses a critical vulnerability under transition-metal catalysis: a primary alcohol (ethanol group) situated on the same framework as an aryl bromide.

During palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the intended pathway involves the oxidative addition of Pd(0) into the C-Br bond, followed by transmetalation and reductive elimination. However, the free hydroxyl group can coordinate to the electrophilic Pd(II) intermediate. In the presence of a base, this forms a palladium-alkoxide complex that rapidly undergoes β-hydride elimination.

This side reaction generates a highly reactive palladium-hydride (Pd-H) species, which reductively eliminates to yield the 1 and an oxidized aldehyde byproduct[1]. Understanding this 2 is the key to preventing it[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr TransMet Transmetalation (with Nu-M) ArPdBr->TransMet Desired Pathway AlkCoord Alcohol Coordination & Deprotonation ArPdBr->AlkCoord Competing Pathway ArPdNu Ar-Pd(II)-Nu TransMet->ArPdNu RedElim1 Reductive Elimination ArPdNu->RedElim1 RedElim1->Pd0 Product Cross-Coupled Product (Desired) RedElim1->Product ArPdAlk Ar-Pd(II)-OCH2CH2-Isoxazole AlkCoord->ArPdAlk BetaHyd β-Hydride Elimination ArPdAlk->BetaHyd ArPdH Ar-Pd(II)-H + Aldehyde BetaHyd->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Debrom Ar-H (Debrominated) (Unwanted Side Product) RedElim2->Debrom

Mechanism of competing β-hydride elimination leading to unwanted hydrodebromination.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my aryl bromide converting to an aryl hydride (debromination) during Suzuki-Miyaura coupling? A1: The primary alcohol on your substrate is acting as an internal hydride donor. After oxidative addition, the alcohol coordinates to the palladium center. Base-promoted deprotonation forms an alkoxide, which undergoes β-hydride elimination. This 3 reductively eliminates with the aryl group, destroying your starting material[3].

Q2: How can I strategically suppress this intramolecular β-hydride elimination? A2: There are two primary strategies:

  • Substrate Modification (Recommended): Protect the primary alcohol (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to the coupling step. This removes the free hydroxyl group, preventing alkoxide formation entirely.

  • Ligand Optimization: If protection is not viable, use bulky, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos). These ligands accelerate the transmetalation and reductive elimination steps of the desired catalytic cycle, allowing them to outcompete the slower β-hydride elimination pathway.

Q3: Does the choice of base affect the rate of debromination? A3: Yes. Strong, nucleophilic bases (like NaOH, NaOtBu) or amine bases can exacerbate debromination by facilitating the rapid deprotonation of the substrate's alcohol to form the problematic Pd-alkoxide intermediate. Switching to milder, insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ suspended in non-alcoholic solvents (e.g., Toluene or THF) significantly reduces this side reaction.

Q4: I am trying to catalytically oxidize the primary alcohol to a carboxylic acid. Why am I losing the bromine? A4: If you are using a transition-metal catalyst (like Ru or Pd) for the oxidation, these metals are highly prone to oxidative addition into the weak C-Br bond. To preserve the aryl bromide, switch to a metal-free oxidation protocol, such as TEMPO/BAIB ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl / (Diacetoxyiodo)benzene) or a Swern oxidation.

Quantitative Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol with phenylboronic acid, demonstrating the causality of ligand and protecting group choices.

EntryCatalyst / LigandBaseSolventSubstrate ModificationYield (Desired)Yield (Debrominated)
1Pd(PPh₃)₄Na₂CO₃EtOH / H₂ONone (Free OH)35%55%
2Pd(OAc)₂ / SPhosK₃PO₄THFNone (Free OH)68%15%
3Pd(OAc)₂ / XPhosK₃PO₄TolueneNone (Free OH)82%5%
4Pd(OAc)₂ / XPhosK₃PO₄TolueneTBS-Protected OH 95% <1%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, utilize the following self-validating workflows.

Protocol A: Self-Validating Protection of the Primary Alcohol (TBS Ether Formation)

Purpose: Eliminate the internal hydride source prior to metal catalysis.

  • Reaction Setup: Dissolve 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq) in anhydrous DMF (0.5 M) under an inert argon atmosphere.

  • Reagent Addition: Add Imidazole (2.5 eq) and stir until completely dissolved. Portion-wise add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) at 0 °C.

  • Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1).

    • Pass Criteria: The highly polar starting alcohol spot (Rf ~0.2) must completely disappear, replaced by a single non-polar spot (Rf ~0.7) corresponding to the silyl ether.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Purpose: Cross-couple the aryl bromide while suppressing hydrodehalogenation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the TBS-protected 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles) to strictly remove oxygen, which can lead to homocoupling side reactions. Add degassed Toluene (0.2 M).

  • Execution: Heat the mixture to 80 °C and stir vigorously for 4-6 hours.

  • Self-Validation Check (LC-MS): Sample the reaction and run an LC-MS analysis.

    • Pass Criteria: Look for the mass of the debrominated side product (Ar-H). Because bromine has a distinct 1:1 isotopic ratio (⁷⁹Br and ⁸¹Br), the starting material will show an M / M+2 doublet. The debrominated byproduct will lack this doublet and appear exactly 78 Da lower than the M⁺ peak of the starting material (relative to ⁷⁹Br). A successful reaction will show <1% relative abundance of this M-78 peak.

References

  • Source: benchchem.
  • Source: rsc.
  • Source: nih.

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the purification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol using flash c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the purification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol using flash chromatography. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Core Principles & Compound Analysis

Before delving into troubleshooting, it's crucial to understand the physicochemical characteristics of the target molecule, as these properties dictate the purification strategy. 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol possesses a moderately polar structure. The presence of the bromo-phenyl and isoxazole groups contributes to its aromaticity and potential for π-π stacking interactions, while the ethanol tail provides a polar hydroxyl group capable of hydrogen bonding.[1] The bromine atom increases the molecule's overall molecular weight and can influence its polarity.[2]

PropertyValue/CharacteristicSource
Molecular FormulaC₁₁H₁₀BrNO₂[3]
Molecular Weight268.11 g/mol [3]
PolarityModerately PolarInferred from structure
UV-ActiveYesInferred from aromatic rings

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol?

A1: For a moderately polar compound like this, normal-phase silica gel is the most common and effective stationary phase.[1][4] However, if you encounter issues with separation from very polar impurities or degradation on silica, consider the following alternatives:

  • Alumina (Neutral or Basic): Can be useful if the compound is sensitive to the acidic nature of silica gel.

  • Reversed-Phase (C18): This is a viable option if the compound and its impurities have sufficient hydrophobicity.[5] It is particularly useful for separating non-polar byproducts.

Q2: How do I select an appropriate solvent system for my flash chromatography?

A2: The selection of the mobile phase is critical for achieving good separation. The process should always begin with Thin-Layer Chromatography (TLC) to screen different solvent systems.[1][4]

Recommended Starting Solvent Systems:

  • Hexane/Ethyl Acetate: This is a standard and versatile system for compounds of moderate polarity.[6][7]

  • Dichloromethane/Methanol: A good choice for more polar compounds or those with poor solubility in ethyl acetate.[6][7]

TLC Goal: Aim for a retention factor (Rf) of 0.2-0.3 for the target compound to ensure optimal separation on the column.[8]

Q3: My compound is streaking on the TLC plate and the column. What causes this and how can I fix it?

A3: Streaking is a common problem, especially with polar compounds or when the sample is overloaded. Here are the primary causes and solutions:

  • Sample Overload: The most frequent cause. Reduce the amount of crude material loaded onto the column.

  • Compound Insolubility: If the compound is not fully dissolved in the initial mobile phase, it can precipitate at the top of the column. Ensure your sample is fully dissolved before loading. If solubility is an issue, consider "dry loading".[1]

  • Strong Interactions with Silica: The hydroxyl and isoxazole groups can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a polar modifier to your mobile phase can help. For example:

    • A few drops of triethylamine can be added for basic compounds.

    • A small percentage of methanol can improve the elution of very polar compounds.[7]

Q4: I am not getting good separation between my product and a close-running impurity. What are my options?

A4: Improving the resolution between closely eluting compounds requires a systematic approach:

  • Optimize the Solvent System:

    • Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), switching to a shallow gradient elution can significantly improve separation.[8][9] Start with a lower polarity mobile phase and gradually increase the polarity.

    • Try a Different Solvent System: Solvents with different selectivities can alter the elution order. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane or Toluene.[10]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different stationary phase may be necessary. For example, a phenyl-functionalized silica gel could offer different selectivity for aromatic compounds.[11]

  • Adjust the Flow Rate: Slower flow rates can sometimes improve resolution, although this will increase the run time.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No compound eluting from the column The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase.[8]
The compound may have precipitated on the column.Try to elute with a very polar solvent (e.g., 10% Methanol in Dichloromethane). Consider dry loading for future runs.[1]
Product is eluting with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase.[6]
Poor peak shape (tailing or fronting) Sample overload.Reduce the amount of sample loaded onto the column.
Strong interaction with the stationary phase.Add a modifier to the mobile phase (e.g., a small amount of methanol or triethylamine).[4]
The sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or equal in polarity to the mobile phase.[12]
Cracked or channeled column bed Improperly packed column.Ensure the silica slurry is evenly packed and avoid air bubbles.
Drastic changes in solvent polarity during a gradient run.Increase the polarity of the mobile phase gradually.[8]
Irreproducible results between runs Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate measurements.
Column degradation.If the column has been used multiple times, its performance may decline. Replace with a new column.[13]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least three different TLC plates.

  • Develop each plate in a different solvent system. Good starting points are:

    • 20% Ethyl Acetate in Hexane

    • 50% Ethyl Acetate in Hexane

    • 5% Methanol in Dichloromethane

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give the target compound an Rf value between 0.2 and 0.3, with good separation from impurities.[8]

Protocol 2: Normal-Phase Flash Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gentle pressure.[8]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.[1]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.[1] This is preferred for samples with poor solubility in the mobile phase.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the percentage of the more polar solvent.[8]

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the elution using TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Flash Chromatography Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry Load 3. Load Sample (Dry or Liquid) TLC->Load Select Solvents Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A generalized workflow for flash chromatography purification.

Troubleshooting Logic for Poor Separation

Troubleshooting_Separation Start Poor Separation Observed Check_Rf Is TLC Rf 0.2-0.3? Start->Check_Rf Adjust_Solvent Adjust Solvent Polarity Check_Rf->Adjust_Solvent No Use_Gradient Switch to Gradient Elution Check_Rf->Use_Gradient Yes Adjust_Solvent->Check_Rf Change_Solvent Try Different Solvent System (e.g., DCM/MeOH) Use_Gradient->Change_Solvent Still Poor Success Good Separation Use_Gradient->Success Improved Change_Stationary Change Stationary Phase (e.g., C18) Change_Solvent->Change_Stationary Still Poor Change_Solvent->Success Improved Change_Stationary->Success Improved

Caption: A decision tree for troubleshooting poor separation in flash chromatography.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Dou, G. (2013).
  • ResearchGate. (2025).
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives.
  • PubChem. (n.d.). 2-(3-Bromophenyl)phenol.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • Benchchem. (n.d.). Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles.
  • PMC. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • ACS Publications. (2013). Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. Environmental Science & Technology.
  • Sorbent Technologies, Inc. (2025).
  • Sciforum. (n.d.).
  • ResearchGate. (2022). A Bromine-Terminated Triblock Copolymer (Br-PCL-PDMS-PCL-Br)
  • Sigma-Aldrich. (n.d.). 2-(3-(4-Bromophenyl)isoxazol-5-yl)ethanol AldrichCPR.
  • PubMed. (2016).
  • Shimadzu. (n.d.).
  • ACS Publications. (2024). Amination and Protonation Facilitated Novel Isoxazole Derivative for Highly Efficient Electron and Hole Separation. The Journal of Physical Chemistry A.
  • Chromatography Forum. (2011). Chlorine and Bromine effect.
  • (2024). A review of isoxazole biological activity and present synthetic techniques.
  • (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • PubMed. (2016).
  • (2023).
  • Phenomenex. (2025).
  • MIT OpenCourseWare. (n.d.). 8.
  • (2013).
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • University of Rochester Chemistry. (n.d.).
  • Reddit. (2025).

Sources

Troubleshooting

Technical Support Center: Esterification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Welcome to the technical support center for the esterification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are worki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific substrate or structurally similar compounds. Our goal is to provide you with in-depth, field-proven insights to help you maximize your reaction yield, minimize side-product formation, and streamline your purification process. This document moves beyond simple protocols to explain the causal relationships behind common experimental challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of this specific alcohol?

The primary challenges stem from balancing reactivity with selectivity. The substrate, 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, is a primary alcohol, which is generally reactive. However, the presence of the isoxazole ring and the bromo-phenyl group requires careful selection of reaction conditions to avoid unwanted side reactions. Harsh acidic conditions, for instance, could potentially lead to degradation, while certain coupling agents may introduce purification difficulties.

Q2: Which esterification methods are most suitable for this substrate?

For a primary alcohol like this, especially in a drug development context where mild conditions are preferred, three methods are commonly considered:

  • Fischer-Speier Esterification: A classic method using an acid catalyst. It's atom-economical but can be harsh and is reversible.[1]

  • Steglich Esterification: A much milder method using a carbodiimide (like DCC or EDC) and a catalyst (like DMAP). It is ideal for substrates sensitive to strong acids.[2]

  • Mitsunobu Reaction: An exceptionally mild and reliable method for converting alcohols to esters, particularly useful for secondary alcohols where stereochemical inversion is desired. For primary alcohols, it offers a gentle alternative when other methods fail.[3][4]

Q3: My Thin Layer Chromatography (TLC) shows multiple spots after the reaction. What could they be?

Besides your starting material and desired ester, unexpected spots on a TLC plate can indicate several side products. Depending on the reaction conditions, these could be:

  • Dehydration Products: (Less common for primary alcohols, but possible at high temperatures).

  • N-acylurea: A common byproduct in Steglich esterifications if the reaction stalls.[2]

  • Triphenylphosphine Oxide (TPPO) / Hydrazide Adducts: Common byproducts in Mitsunobu reactions that can complicate purification.[3]

  • Unreacted Carboxylic Acid: This can streak on the TLC plate if not properly quenched or removed during workup.

Troubleshooting Guide: From Problem to Protocol

This section is structured to help you diagnose and solve specific issues encountered during the esterification process.

Logical Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in the esterification of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol.

TroubleshootingWorkflow Start Problem Observed LowYield Low or No Ester Formation Start->LowYield SideProducts Unknown Side Products on TLC/NMR Start->SideProducts Degradation Starting Material Degradation Start->Degradation Cause_Reversible Cause: Reversible Reaction (Fischer) LowYield->Cause_Reversible Cause_Reagents Cause: Poor Reagent Activity LowYield->Cause_Reagents Cause_Rearrangement Cause: N-Acylurea Formation (Steglich) SideProducts->Cause_Rearrangement Cause_Purification Cause: Byproduct Co-elution (DCU, TPPO) SideProducts->Cause_Purification Cause_Harsh Cause: Harsh Conditions (Acid/Heat) Degradation->Cause_Harsh Sol_Water Solution: Remove Water (Dean-Stark) Cause_Reversible->Sol_Water Sol_Mild Solution: Switch to Milder Method (Steglich/Mitsunobu) Cause_Reagents->Sol_Mild Sol_DMAP Solution: Ensure Catalytic DMAP is used Cause_Rearrangement->Sol_DMAP Cause_Harsh->Sol_Mild Sol_Workup Solution: Implement Specific Workup Protocol Cause_Purification->Sol_Workup

Caption: General troubleshooting workflow for esterification.

Problem 1: Low or Incomplete Conversion to Ester

Potential Cause A (Fischer Esterification): Reaction Equilibrium

The Fischer esterification is a reversible equilibrium between the reactants (alcohol and carboxylic acid) and products (ester and water).[1][5][6] If water is not removed, the reaction will stall, leading to a poor yield.

Solution:

  • Use Excess Reagent: Employ a large excess of the less expensive reagent (either the alcohol or the carboxylic acid) to push the equilibrium towards the product side, as dictated by Le Châtelier's principle.[7]

  • Remove Water: The most effective strategy is to remove water as it forms.[8] This can be achieved using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[8][9] Alternatively, adding a dehydrating agent like molecular sieves can sequester the water produced.[9]

Potential Cause B (All Methods): Insufficient Activation or Reagent Quality

Poor quality reagents (e.g., wet solvents or degraded coupling agents) can halt the reaction. In a Steglich esterification, the carboxylic acid must first be activated by the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[2]

Solution:

  • Verify Reagent Quality: Use freshly opened, anhydrous solvents. Ensure coupling agents like DCC, EDC, DEAD, or DIAD have been stored properly under inert gas and away from moisture.

  • Switch to a Milder, More Robust Method: If Fischer esterification fails or gives low yields, switching to a non-reversible method like Steglich or Mitsunobu is highly recommended. These methods operate under milder conditions and are less prone to equilibrium issues.[2][3]

Problem 2: Formation of an Insoluble White Precipitate and Difficult Purification (Steglich Method)

Potential Cause: Dicyclohexylurea (DCU) Byproduct

The most common issue with DCC-mediated couplings is the formation of the dicyclohexylurea (DCU) byproduct. While DCU is largely insoluble in many common solvents like dichloromethane (DCM) or ethyl acetate, allowing for removal by filtration, trace amounts can remain dissolved and co-elute with the desired product during column chromatography, complicating purification.[10][11]

Solution:

  • Initial Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize DCU precipitation and filter it through a pad of Celite.

  • Solvent-Based Precipitation: After filtration and removal of the solvent, dissolve the crude product in a minimal amount of a solvent in which the desired ester is soluble but DCU is not (e.g., cold acetone or acetonitrile).[11] The DCU will precipitate and can be removed by a second filtration.

  • Alternative Coupling Agent: Switch from DCC to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous workup, eliminating the need for filtration.[9]

Problem 3: Formation of a Persistent Side Product with a Similar Polarity to the Ester (Steglich Method)

Potential Cause: N-Acylurea Formation

In the absence of a good nucleophile or an effective catalyst, the reactive O-acylisourea intermediate can slowly undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea.[2][10] This byproduct often has a similar polarity to the desired ester and is difficult to separate.

Causality and Solution: This side reaction occurs when the subsequent nucleophilic attack by the alcohol is too slow. The key is to accelerate this second step. 4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst that serves this purpose. DMAP is more nucleophilic than the alcohol and reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate.[10] This intermediate cannot rearrange and reacts rapidly with the alcohol to form the ester.

Protocol Recommendation: Always use a catalytic amount of DMAP (typically 5-10 mol%) in any Steglich esterification involving an alcohol.[2]

Reaction Schemes: Main vs. Side Pathways

The diagram below illustrates the desired esterification pathway versus the N-acylurea side reaction in a DCC-mediated coupling.

ReactionPathways cluster_main Desired Pathway (with DMAP) cluster_side Side Reaction Pathway (No DMAP / Slow Reaction) Acid_DCC R-COOH + DCC O_Acyl O-Acylisourea (Reactive Intermediate) Acid_DCC->O_Acyl Activation Acyl_Pyr Acylpyridinium Intermediate (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP (fast) Ester Desired Ester Acyl_Pyr->Ester + Alcohol (fast) Acid_DCC_side R-COOH + DCC O_Acyl_side O-Acylisourea (Reactive Intermediate) Acid_DCC_side->O_Acyl_side Activation N_Acyl N-Acylurea (Stable Side Product) O_Acyl_side->N_Acyl 1,3-Rearrangement (slow)

Caption: Desired vs. side reaction pathways in Steglich esterification.

Comparative Overview of Recommended Methods

The choice of esterification method is critical and depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

MethodConditionsAdvantagesDisadvantages & Common Side Reactions
Fischer-Speier Acid catalyst (H₂SO₄, TsOH), heat, often in excess alcohol or with water removal.[6][8]Simple, inexpensive reagents, high atom economy.Reversible reaction requiring water removal for good yield; harsh conditions may degrade sensitive substrates.[1][12]
Steglich DCC or EDC, cat. DMAP, room temperature, anhydrous aprotic solvent (DCM, THF).[2]Very mild conditions, high yield, not reversible. Ideal for acid-sensitive molecules.[2]DCC produces insoluble DCU byproduct; potential for N-acylurea side product if DMAP is omitted.[2][10]
Mitsunobu PPh₃, DEAD or DIAD, room temp or below, anhydrous THF.[3]Extremely mild, high yield, reliable.[13]Poor atom economy; produces PPh₃=O (TPPO) and hydrazide byproducts that can be difficult to remove; reagents are hazardous.[3]

Experimental Protocols

Protocol 1: Steglich Esterification using EDC/DMAP (Recommended Starting Point)

This protocol is recommended due to its mild conditions and the ease of purification provided by the water-soluble EDC coupling agent.

Materials:

  • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq)

  • Carboxylic acid of choice (1.1 - 1.2 eq)

  • EDC·HCl (1.3 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol and the carboxylic acid.

  • Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration).

  • Add DMAP to the solution and stir for 5 minutes at room temperature.

  • Add EDC·HCl in one portion. The reaction is typically stirred at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is usually complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess DMAP and any basic impurities), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Workup for Mitsunobu Reaction to Remove TPPO

Triphenylphosphine oxide (TPPO) is a common byproduct of the Mitsunobu reaction and can be challenging to remove via standard chromatography.

Procedure:

  • After the reaction is complete, concentrate the reaction mixture in vacuo.

  • Redissolve the crude residue in a minimal amount of DCM or toluene.

  • Add a larger volume of a non-polar solvent like hexanes or diethyl ether while stirring vigorously. TPPO is poorly soluble in these solvents and will often precipitate.

  • Cool the mixture to 0°C or below to maximize precipitation.

  • Filter off the precipitated TPPO.

  • Concentrate the filtrate and proceed with standard silica gel chromatography. For particularly stubborn cases, chromatography on alumina or specialized purification techniques may be required.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Organic Reactions: Esterification & Transesterification. (2025, June 15). Monash University. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025, June 25). ResearchGate. [Link]

  • Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Esterification not Working (Separation). (2024, February 15). Reddit. [Link]

  • How to purify esterification product? (2016, April 15). ResearchGate. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • 3-(2-BROMO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. NextSDS. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Process for purifying esters.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry (RSC Publishing). [Link]

  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009, April 21). Chemical Reviews. [Link]

  • Formation of Esters. OperaChem. [Link]

  • Predicting the product of an esterification reaction. (2022, March 4). YouTube. [Link]

  • Esters and Esterification Chemistry Tutorial. AUS-e-TUTE. [Link]

  • Esterification process.
  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. [Link]

  • Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. (2020, March 15). YouTube. [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (2024). PMC - NIH. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the purity determination of 2-[3-(3-Bromo-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the purity determination of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, a novel isoxazole derivative with potential therapeutic applications.[1][2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy.[4][5] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the method choices and validation procedures, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7]

Our objective is to demonstrate how a well-validated analytical method serves as a self-validating system of trust, providing reliable and defensible data for regulatory submissions and quality control.[8][9] We will compare a conventional HPLC method with a modern UHPLC approach, highlighting the trade-offs in performance, speed, and resource consumption.

The Analytical Challenge: Choosing the Right Chromatographic Approach

The target analyte, 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, possesses a UV-active chromophore due to its aromatic and heterocyclic ring systems, making UV detection a suitable choice. Its structure suggests moderate polarity, making reverse-phase chromatography the ideal separation mode.[4][5]

The core decision for a scientist is not just if HPLC can be used, but which HPLC technology is most "fit for purpose".[7] This choice impacts everything from development time to long-term operational costs. We will compare two distinct yet viable methods:

  • Method A: The Robust Workhorse (Conventional HPLC) - Based on standard 5 µm particle size columns, this method represents a traditional, widely accessible approach.

  • Method B: The High-Throughput Modernizer (UHPLC) - Utilizing sub-2 µm particle technology, this method aims for significant improvements in speed and efficiency, a key consideration in today's fast-paced development environments.[10][11]

dot

Caption: Decision workflow for selecting an HPLC vs. UHPLC approach.

Comparative Chromatographic Conditions

The following table outlines the starting conditions for both methods. The UHPLC method (Method B) uses a smaller column and particle size, which, according to chromatographic theory, necessitates a lower flow rate but will yield significantly faster analysis times and sharper peaks. The elevated temperature in Method B is a common practice to reduce mobile phase viscosity at high pressures, improving efficiency.

ParameterMethod A (HPLC)Method B (UHPLC)Rationale for Selection
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmMethod A: A standard dimension column, ensuring robustness and transferability. Method B: A sub-2 µm particle column for high efficiency and speed.[11]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a common mobile phase modifier that provides protons for good peak shape in reverse-phase chromatography.
Gradient 30-90% B over 15 min30-90% B over 3 minThe gradient slope is scaled to the column dimensions to maintain equivalent separation selectivity.[12]
Flow Rate 1.0 mL/min0.5 mL/minFlow rates are optimized for the column's internal diameter to achieve optimal linear velocity.
Temperature 25°C (Ambient)40°CElevated temperature in UHPLC reduces backpressure and improves peak efficiency.
Detection UV at 254 nmUV at 254 nmThe wavelength is selected based on the UV absorbance maximum of the analyte.
Injection Vol. 10 µL2 µLInjection volume is scaled down for the smaller UHPLC column to prevent band broadening.

The Validation Gauntlet: A Step-by-Step Guide with Experimental Data

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[6] The following sections detail the execution and comparative results for each validation parameter, adhering to ICH Q2(R1) guidelines.[13]

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Sources

Comparative

A Senior Application Scientist's Guide to Cross-Coupling Efficiency for 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Overview The isoxazole motif is a cornerstone in modern medicinal chemistry, appearing in numerous clinically approved drugs and late-stage development candidates.[1][2][3] Its prevalence stems from its unique electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The isoxazole motif is a cornerstone in modern medicinal chemistry, appearing in numerous clinically approved drugs and late-stage development candidates.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating complex molecular architectures.[4][5] The functionalization of such scaffolds is paramount, and palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose.[6]

This guide provides an in-depth, objective comparison of the efficiency of several mainstream cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig Amination—using the synthetically valuable intermediate, 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol . This substrate features a reactive aryl bromide handle, an electron-rich isoxazole core, and a pendant primary alcohol, making it an excellent model for assessing the compatibility and performance of different catalytic systems.

For researchers in drug discovery and process development, selecting the optimal coupling strategy is a critical decision that impacts yield, purity, scalability, and cost. This document moves beyond mere protocols to explain the scientific rationale behind experimental choices, offering field-proven insights to guide your synthetic strategy.

Synthesis of the Core Substrate: 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

Before benchmarking, a reliable supply of the starting material is essential. The title compound can be efficiently prepared via a [3+2] cycloaddition reaction. This modern synthetic approach offers high regioselectivity and is amenable to a wide range of functional groups. The workflow is outlined below.

cluster_synthesis Synthesis Workflow A 3-Bromobenzaldehyde Oxime B N-Chlorosuccinimide (NCS) in DMF A->B Oxidation C In situ generation of 3-Bromophenyl Nitrile Oxide B->C E [3+2] Cycloaddition C->E Reactant 1 D But-3-yn-1-ol (Alkyne Partner) D->E Reactant 2 F 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (Target Substrate) E->F

Caption: Synthetic workflow for the target substrate.

Part 1: C-C Bond Formation Benchmarking

Carbon-carbon bond formation is the bedrock of complex molecule synthesis. We evaluated three premier palladium-catalyzed reactions for their ability to functionalize our isoxazole substrate.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7][8] This makes it a primary choice for creating biaryl structures.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition transmetal Ar-Pd(II)L2-Ar' pd2_complex->transmetal Transmetalation (Ar'B(OH)2, Base) transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Coupling with 4-Methoxyphenylboronic Acid

  • Vessel Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

    • Scientist's Note: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that is effective for a wide range of aryl bromides. Its use avoids the need for separate ligand addition.

  • Solvent Addition: Add a degassed 3:1 mixture of Dioxane/Water. The presence of water is often crucial for the transmetalation step.

  • Reaction: Heat the mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Coupling: Vinylation of the Aryl Core

The Heck reaction provides a direct method for the arylation of alkenes, forming a new C-C bond and a double bond.[9][10] It is particularly useful for synthesizing stilbene and cinnamate derivatives.

Mechanistic Rationale: The key steps involve oxidative addition, migratory insertion of the olefin into the Aryl-Pd bond, and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.[11]

Heck Coupling Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition insertion Olefin Complex pd2_complex->insertion Olefin Coordination migratory Migratory Insertion insertion->migratory elimination β-Hydride Elimination migratory->elimination elimination->pd0 Base product Ar-Olefin elimination->product

Caption: Simplified Heck coupling catalytic cycle.

Experimental Protocol: Coupling with Styrene

  • Vessel Preparation: To a sealable pressure tube under nitrogen, add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri-o-tolylphosphine (P(o-tol)₃, 4 mol%).

    • Scientist's Note: The combination of Pd(OAc)₂ and a phosphine ligand generates the active Pd(0) species in situ. P(o-tol)₃ is a robust ligand for Heck reactions, often providing good stability and turnover.

  • Reagent Addition: Add styrene (1.5 eq.) followed by degassed N,N-Dimethylformamide (DMF) and triethylamine (Et₃N, 2.0 eq.) as the base.

  • Reaction: Seal the tube and heat to 110 °C for 12 hours.

    • Rationale: Higher temperatures are often required for Heck couplings, especially with aryl bromides. A sealed vessel prevents the loss of volatile reagents.

  • Workup & Purification: Follow the general workup and purification procedure described for the Suzuki-Miyaura coupling.

Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[12][13] The resulting aryl alkynes are incredibly versatile intermediates, readily participating in click chemistry, cyclizations, and further functionalization.

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main oxidative addition/reductive elimination cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[14][15]

Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd-Br pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination cu_acetylide Cu-C≡C-R' pd2_complex->cu_acetylide Transmetalation product Ar-C≡C-R' pd2_complex->product alkyne H-C≡C-R' alkyne->cu_acetylide Base, Cu(I)

Caption: Simplified Sonogashira dual catalytic cycle.

Experimental Protocol: Coupling with Phenylacetylene

  • Vessel Preparation: To a dry Schlenk flask under nitrogen, add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Reagent Addition: Add degassed tetrahydrofuran (THF) followed by diisopropylamine (DIPA, 2.5 eq.) as both the base and a solvent. Finally, add phenylacetylene (1.3 eq.) via syringe.

  • Reaction: Stir the mixture at 60 °C for 6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with THF. Concentrate the filtrate and redissolve in ethyl acetate. Wash with dilute aqueous NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer and purify by flash chromatography.

Part 2: C-N Bond Formation Benchmarking

The formation of aryl-amine bonds is critical in pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this field, largely replacing harsher classical methods.[16]

Buchwald-Hartwig Amination

This reaction enables the coupling of an exceptionally broad range of N-H containing compounds (primary and secondary amines, amides, etc.) with aryl halides.[17][18] The choice of ligand is absolutely critical to success and is tailored to the specific substrates.

Mechanistic Rationale: Similar to other cross-couplings, the cycle involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium center, and a strong base facilitates deprotonation to form a palladium-amido complex. Reductive elimination furnishes the C-N bond and regenerates the Pd(0) catalyst.[16]

Experimental Protocol: Coupling with Morpholine

  • Vessel Preparation: In a glovebox or under a strict inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and a specialized phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3.3 mol%) to a dry reaction vessel.

    • Scientist's Note: Bulky, electron-rich biarylphosphine ligands like XPhos are essential for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling. Using a strong, non-nucleophilic base like NaOtBu is standard practice.

  • Reagent Addition: Outside the glovebox (under a positive flow of nitrogen), add 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (1.0 eq.) and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Solvent and Nucleophile: Add degassed toluene, followed by morpholine (1.3 eq.).

  • Reaction: Heat the mixture to 100 °C for 8 hours.

  • Workup & Purification: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase. Combine the organic layers, wash with brine, dry, and purify by flash chromatography.

Comparative Performance Data

The following table summarizes the performance of each benchmarked reaction under the optimized laboratory conditions described above. Yields are based on isolated, purified material.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90492%
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1101275%
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPATHF/DIPA60688%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100885%

Conclusion and Recommendations

This comparative guide demonstrates that 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol is a robust and versatile substrate for a range of palladium-catalyzed cross-coupling reactions.

  • For Biaryl Synthesis (C-C): The Suzuki-Miyaura coupling stands out as the most efficient and reliable method, providing the highest yield in the shortest time under relatively mild conditions. Its operational simplicity and broad scope make it the recommended primary choice.

  • For Alkyne Installation (C-C): The Sonogashira coupling is also highly effective, affording excellent yields. It is the undisputed method for accessing versatile aryl alkyne intermediates. Careful removal of the copper co-catalyst during workup is essential for product purity.

  • For Vinylation (C-C): The Heck reaction is a viable, albeit lower-yielding, option. It requires higher temperatures and longer reaction times, and optimization may be necessary to minimize side products like dehalogenated starting material.[9]

  • For Amination (C-N): The Buchwald-Hartwig amination performs very well, demonstrating that the substrate is compatible with strong bases and specialized ligand systems. This reaction is the go-to method for installing a diverse range of nitrogen-containing functional groups.

Ultimately, the choice of reaction will depend on the specific molecular target. For general diversification and library synthesis, the Suzuki-Miyaura and Buchwald-Hartwig reactions offer the broadest applicability and highest success rates with this isoxazole scaffold.

References

  • Raffa, D., Daidone, G., Schillaci, D., Maggio, B., & Plescia, F. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie, 54(4), 251-254. ([Link])

  • Valcárcel, M., et al. (2021). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate. ([Link])

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. ([Link])

  • Anderson, E. A., et al. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(13), 2711-2714. ([Link])

  • Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. ([Link])

  • Maryasin, B., Marquetand, P., & Maulide, N. (2018). Simplified diagram depicting isoxazole additives to Buchwald-Hartwig coupling reactions. ResearchGate. ([Link])

  • Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. ([Link])

  • Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. ([Link])

  • Aouad, M. R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. ([Link])

  • Kumar, A., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ResearchGate. ([Link])

  • Kumar, A., et al. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. ([Link])

  • Walunj, Y., Mhaske, P., & Kulkarni, P. (2021). Application, Reactivity and Synthesis of Isoxazole Derivatives. Mini-Reviews in Organic Chemistry, 18(1), 55-77. ([Link])

  • Chen, J., et al. (2016). A Pd-catalyzed Sonogashira cross-coupling reaction for the synthesis of C4-alkynylisoxazoles. RSC Advances. ([Link])

  • Skorka, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. ([Link])

  • Kuroda, J., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO₃/KF. Organic Letters, 7(23), 5167-5170. ([Link])

  • Hu, X., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(2), 269-274. ([Link])

  • Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. ([Link])

  • Feuerstein, M., et al. (2004). Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10⁻¹ to 10⁻⁴ Mol %. Organic Letters, 6(20), 3441-3443. ([Link])

  • D'Meza, R. C., & Knochel, P. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. Journal of the American Chemical Society, 133(19), 7288-7291. ([Link])

  • Willis, M. C., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. ([Link])

  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. ([Link])

  • Vedejs, E., & Stauffer, S. R. (2003). Cross-Coupling Reaction of Oxazoles. ResearchGate. ([Link])

  • Organic Chemistry Portal. Sonogashira Coupling. ([Link])

  • Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. ([Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. ([Link])

  • Zhang, M., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers in Pharmacology. ([Link])

  • Szychta, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules. ([Link])

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)₃: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. ([Link])

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. ([Link])

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. ([Link])

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol. As a brominated heterocyclic compound, this substance requires specific hand...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol. As a brominated heterocyclic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, offering insights into the chemical reasoning behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

The presence of bromine fundamentally classifies this compound as a halogenated organic substance . This is the single most critical piece of information for its disposal, as environmental regulations mandate that halogenated and non-halogenated waste streams be kept separate.[1][2] Halogenated wastes require specialized, high-temperature incineration to prevent the formation of toxic and persistent environmental pollutants like dioxins and furans.[2][3]

The following table summarizes the anticipated hazards based on the molecule's structure.

Functional GroupAssociated HazardRationale & Cited Insights
Bromophenyl Halogenated Organic, Potential Toxicity, Environmental HazardThe carbon-bromine bond makes the compound a halogenated organic.[4] Aryl halides can exhibit toxicity and are often persistent in the environment. Disposal requires incineration at high temperatures.[2][3]
Isoxazole Ring Biological Activity, Potential IrritantIsoxazole derivatives are known for their wide spectrum of biological activities, which implies they can interact with physiological systems.[5][6][7] Similar heterocyclic compounds can cause skin and eye irritation.[8][9]
Ethanol Side-Chain Skin/Eye Irritant, Potential FlammabilityThe ethanol component suggests the potential for skin and eye irritation upon contact.[10][11] While the overall molecule is less volatile than pure ethanol, it should still be considered potentially combustible.[12][13]

Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol, including during disposal procedures:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against potential splashes.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[8]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.

  • Work Area: All handling and waste consolidation should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol from point of generation to final containerization.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Classification cluster_2 Step 2: Segregation cluster_3 Step 3: Final Action start Generate waste containing 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol classify Does the molecule contain Fluorine, Chlorine, Bromine, or Iodine? start->classify halogenated Segregate into: HALOGENATED ORGANIC LIQUID WASTE classify->halogenated Yes (Contains Bromine) non_halogenated Segregate into: NON-HALOGENATED ORGANIC LIQUID WASTE classify->non_halogenated No container Transfer to designated, properly labeled, and closed waste container. halogenated->container

Caption: Disposal decision workflow for 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is crucial for safety and regulatory compliance.

Part A: Waste Segregation
  • Identify: Positively identify all waste containing 2-[3-(3-bromo-phenyl)-isoxazol-5-yl]-ethanol. This includes pure compound, reaction mixtures, and solvent rinses from contaminated glassware.

  • Classify: Due to the presence of bromine, this waste is classified as Halogenated Organic Waste .[2][4]

  • Segregate:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, methanol).[1][14] Contaminating a non-halogenated waste stream with this compound will force the entire container to be treated as more expensive and difficult-to-process halogenated waste.[2]

    • DO NOT mix with aqueous waste, strong acids, strong bases, or oxidizers.[1][15]

    • Collect this waste in a container specifically designated for Halogenated Organic Liquid Waste .

Part B: Containerization
  • Select Container: Use a chemically compatible, leak-proof container with a screw-top cap provided by your institution's Environmental Health & Safety (EHS) department.[2] Polyethylene or glass containers are typically appropriate. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[4]

  • Maintain Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[16][17] Do not leave a funnel in the opening.

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area," such as a secondary containment tray within a ventilated cabinet.[15] Ensure it is stored away from incompatible materials.[15]

Part C: Labeling

Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Attach Label: Securely affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16]

  • Complete Information: Using a permanent marker, fill out the label completely and legibly.[17]

    • Generator Information: Your name, lab number, and contact information.

    • Contents: List all chemical constituents by their full names (no formulas or abbreviations).[17] For mixtures, provide the approximate percentage of each component.

      • Example:

        • 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol (~5%)

        • Dichloromethane (70%)

        • Methanol (25%)

    • Hazard: Check the appropriate hazard boxes (e.g., Toxic, Flammable).

Spill and Emergency Procedures

In the event of a small spill contained within a chemical fume hood:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Use a commercial spill kit or an absorbent material like vermiculite or sand to absorb the spilled liquid. Start from the outside of the spill and work inward.

  • Collection: Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container for solid hazardous waste.

  • Disposal: Label the container as "Halogenated Organic Solid Waste" with a full list of contents and dispose of it through your institution's EHS office.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response or EHS office immediately.

The Ultimate Disposal Pathway

The rigorous segregation protocol outlined above is necessary because of the final treatment method for halogenated organic waste. This waste stream is destined for high-temperature incineration in a specialized hazardous waste facility.[2][3] This process operates at temperatures sufficient to break the strong carbon-halogen bonds and includes advanced scrubbing systems to neutralize acidic gases (like hydrogen bromide) that are formed, preventing their release into the atmosphere.[3] This is a costly and energy-intensive process, underscoring the importance of not contaminating large volumes of non-halogenated waste.[2]

References

  • Redox. (2020). Safety Data Sheet Ethanol. [Link]

  • NextSDS. 3-(2-BROMO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Saeed, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Carl Roth. Safety Data Sheet: Ethanol. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • ResearchGate. (2025). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • Carl Roth. (2024). Safety Data Sheet: Ethanol. [Link]

  • PubChem. 2-((4-(3-(4-Bromophenyl)benzo[d]isothiazol-6-yl)-2-methylbut-3-yn-2-yl)(ethyl)amino)ethanol. [Link]

  • National Center for Biotechnology Information. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • U.S. Food & Drug Administration. SAFETY DATA SHEET - Ethanol. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]

  • ChemSynthesis. 1-(3-bromo-5-isoxazolyl)ethanol. [Link]

  • University of British Columbia. Chemical Waste Segregation Table. [Link]

  • Business Waste. (2024). Laboratory Waste Disposal Guide. [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
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2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
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